Lactacystin
Descripción
This compound has been reported in Streptomyces, Brassica napus, and Streptomyces lactacystinicus with data available.
from a Streptomyces strain; induces neuritogenesis of neuroblastoma cells; structure given in first source
Propiedades
IUPAC Name |
(2R)-2-acetamido-3-[(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O7S/c1-6(2)10(19)15(11(20)7(3)12(21)17-15)14(24)25-5-9(13(22)23)16-8(4)18/h6-7,9-11,19-20H,5H2,1-4H3,(H,16,18)(H,17,21)(H,22,23)/t7-,9+,10+,11+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQAKHDKYAWHCG-RWTHQLGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@](NC1=O)([C@H](C(C)C)O)C(=O)SC[C@@H](C(=O)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50897422 | |
| Record name | (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50897422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133343-34-7 | |
| Record name | Lactacystin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133343-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lactacystin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133343347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50897422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Lactacystin's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lactacystin, a natural product isolated from Streptomyces, has been a pivotal tool in elucidating the function of the proteasome, the primary non-lysosomal protein degradation machinery in eukaryotic cells. Its high specificity and irreversible mode of action have made it an invaluable asset in cell biology and a foundational compound in the development of therapeutic proteasome inhibitors. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Mechanism: From Prodrug to Irreversible Inhibitor
This compound itself is a cell-permeable prodrug. In aqueous environments, it undergoes a spontaneous and irreversible intramolecular cyclization to form its active metabolite, clasto-Lactacystin β-lactone (also known as omuralide).[1][2] This transformation is crucial for its inhibitory activity. The β-lactone is a highly reactive electrophile.
The primary cellular target of clasto-Lactacystin β-lactone is the 20S proteasome , the catalytic core of the 26S proteasome complex.[3][4] The β-lactone selectively and covalently modifies the hydroxyl group of the N-terminal threonine residue of specific catalytic β-subunits within the 20S proteasome.[3] This acylation is an irreversible reaction, leading to the permanent inactivation of the proteasome's proteolytic activities.[5][6] The discovery of this unique mechanism was instrumental in classifying the proteasome as a novel N-terminal threonine protease.[1][3]
This compound exhibits a pronounced selectivity for the chymotrypsin-like (CT-L) activity of the proteasome, which is primarily mediated by the β5 subunit.[7] Inhibition of the trypsin-like (T-L) and peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like (C-L) activities is significantly less potent.[7][8] This selective inhibition disrupts the degradation of a multitude of cellular proteins, leading to a cascade of downstream effects.
Cellular Consequences of Proteasome Inhibition by this compound
The inhibition of proteasome function by this compound has pleiotropic effects on cellular processes, including:
-
Cell Cycle Arrest: By preventing the degradation of cyclin-dependent kinase (CDK) inhibitors such as p21Waf1/Cip1 and p27Kip1, this compound induces cell cycle arrest, primarily at the G1/S and G2/M phases.[8][9][10]
-
Induction of Apoptosis: The accumulation of pro-apoptotic factors and the disruption of cellular homeostasis trigger programmed cell death.[5][10] this compound has been shown to increase the ratio of Bax to Bcl-2, key regulators of apoptosis.[10]
-
Neurite Outgrowth: The initial discovery of this compound was based on its ability to induce neurite outgrowth in neuroblastoma cell lines.[3]
-
Inhibition of NF-κB Activation: The proteasome is responsible for degrading IκB, the inhibitor of the transcription factor NF-κB. This compound treatment prevents IκB degradation, thereby inhibiting the activation of the NF-κB signaling pathway.
Quantitative Data Summary
The inhibitory potency of this compound and its active form has been quantified in various studies. The following table summarizes key quantitative data.
| Inhibitor | Parameter | Value | Target/System | Reference(s) |
| This compound | IC50 | 4.8 µM | 20S Proteasome | [1][5] |
| This compound | IC50 | 10 µM | C6 glioma cell proliferation | [5][6] |
| This compound | IC50 | 5.23 µM | Chymotrypsin-like activity (NCI-H23 cells) | [1] |
| clasto-Lactacystin β-lactone | kinact/[I] | 1,700 M-1s-1 | Rhodococcus proteasome |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.
Proteasome Activity Assay (Fluorometric)
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
This compound (or clasto-Lactacystin β-lactone)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5% Triton X-100
-
Proteasome Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin), 10 mM stock in DMSO
-
Assay Buffer: 25 mM HEPES (pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Cell Lysis:
-
Culture cells to the desired density and treat with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse in Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
Dilute the cell lysates to a final concentration of 1-2 µg/µL in Assay Buffer.
-
In a 96-well black microplate, add 50 µL of diluted cell lysate to each well.
-
Prepare a substrate solution by diluting the Suc-LLVY-AMC stock to a final concentration of 100 µM in Assay Buffer.
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
As a negative control, pre-incubate a set of lysates with a saturating concentration of this compound (e.g., 20 µM) for 30 minutes before adding the substrate.
-
-
Measurement:
-
Immediately place the plate in a fluorometric microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every 5 minutes for 1-2 hours.
-
Calculate the rate of AMC release (slope of the linear portion of the fluorescence vs. time curve) to determine proteasome activity.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of living cells.[2][11]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS
-
96-well clear microplate
-
Microplate spectrophotometer (Absorbance at 570 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24-72 hours. Include untreated control wells.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot for p21Waf1/Cip1 Accumulation
This protocol details the detection of p21Waf1/Cip1 protein levels, which are expected to increase upon proteasome inhibition by this compound.[8][10]
Materials:
-
Cells of interest
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibody: Rabbit anti-p21Waf1/Cip1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Lyse cells in RIPA buffer, determine protein concentration, and normalize all samples.
-
Denature proteins by boiling in Laemmli sample buffer for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p21 antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
The following diagrams illustrate key aspects of this compound's mechanism of action and experimental workflows.
Caption: Conversion of this compound to its active β-lactone form and subsequent proteasome inhibition.
Caption: Experimental workflow for a fluorometric proteasome activity assay.
Caption: Signaling pathway illustrating the consequences of proteasome inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. broadpharm.com [broadpharm.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Proteasome activity assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Proteasome Inhibitors [labome.com]
- 7. Proteasomal chymotrypsin-like peptidase activity is required for essential functions of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Proteasome by this compound Enhances Oligodendroglial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct proteasome inhibition by clasto-lactacystin beta-lactone permits the detection of ubiquitinated p21(waf1) in ML-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A degradation signal located in the C-terminus of p21WAF1/CIP1 is a binding site for the C8 α-subunit of the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
Lactacystin: A Comprehensive Technical Guide to a Specific Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of lactacystin, a highly specific and potent proteasome inhibitor widely utilized in biomedical research. We will delve into its mechanism of action, specificity, cellular effects, and provide detailed experimental protocols for its application in the laboratory.
Introduction: The Discovery and Significance of this compound
This compound is a natural product isolated from the bacterium Streptomyces lactacystinaeus.[1][2] Initially identified for its ability to induce neurite outgrowth in neuroblastoma cells, subsequent research revealed its true mechanism of action as a highly specific inhibitor of the proteasome.[1][2] This discovery was pivotal in advancing our understanding of the ubiquitin-proteasome system (UPS), a major pathway for non-lysosomal protein degradation in eukaryotic cells.[1] this compound's high specificity, in contrast to less selective peptide aldehyde inhibitors, has established it as a gold-standard research tool for elucidating the diverse roles of the proteasome in cellular processes.[3]
Mechanism of Action: Irreversible Inhibition of the Proteasome
This compound itself is a prodrug that spontaneously converts to its active form, clasto-lactacystin β-lactone (also known as omuralide), in aqueous solutions and within cells.[3][4] This highly reactive β-lactone is the species that directly interacts with and inhibits the proteasome.[3][4]
The inhibition is achieved through the covalent modification of the N-terminal threonine residue of the catalytic β-subunits of the 20S proteasome.[1][2] This acylation is irreversible and effectively blocks the proteolytic activity of the proteasome.[3] Specifically, this compound has been shown to inhibit the chymotrypsin-like, trypsin-like, and peptidylglutamyl-peptide hydrolyzing activities of the proteasome. The covalent binding to the active site threonine was a key finding that helped to classify the proteasome as a novel N-terminal threonine protease.[1][2]
Specificity and Selectivity
A key advantage of this compound as a research tool is its high specificity for the proteasome. Unlike many synthetic proteasome inhibitors, such as peptide aldehydes (e.g., MG132), which can also inhibit other proteases like calpains and cathepsins, this compound shows little to no activity against serine proteases, cysteine proteases, or lysosomal protein degradation.[3][5] This high degree of selectivity makes it an invaluable tool for specifically probing the functions of the proteasome without confounding off-target effects.
Quantitative Inhibitory Data
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the cell type, the specific proteasome activity being measured, and the assay conditions.
| Parameter | Value | Context | Reference |
| IC50 (Proteasome Inhibition) | 4.8 µM | General proteasome inhibition. | [3] |
| IC50 (NF-κB Activation) | 10 µM | Inhibition of NF-κB activation. | [6] |
| Effective Concentration (Cell Growth Inhibition) | ~10 µM | IC50 for inhibiting cell growth in rat C6 glioma cells. | [3] |
| Concentration for VSMC Proliferation Inhibition | 10-20 µM | Inhibition of vascular smooth muscle cell proliferation. | [7] |
Cellular Effects of Proteasome Inhibition by this compound
By inhibiting the proteasome, this compound disrupts the degradation of numerous cellular proteins, leading to a variety of downstream effects. Two of the most well-characterized consequences are the inhibition of the NF-κB signaling pathway and the induction of apoptosis.
Inhibition of the NF-κB Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon receiving an appropriate stimulus, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.
This compound-mediated inhibition of the proteasome prevents the degradation of IκB.[8][9] As a result, NF-κB remains bound to IκB in the cytoplasm and cannot activate its transcriptional program.[10] This mechanism underlies the anti-inflammatory and, in some contexts, the pro-apoptotic effects of this compound.[11]
Induction of Apoptosis
Proteasome inhibition by this compound can trigger programmed cell death, or apoptosis, in a variety of cell types, particularly cancer cells.[10][11][12] This pro-apoptotic effect is mediated through multiple mechanisms, including:
-
Stabilization of Pro-apoptotic Proteins: The proteasome is responsible for degrading several pro-apoptotic proteins, such as the Bcl-2 family member Bax.[13] Inhibition of the proteasome leads to the accumulation of these proteins, tipping the cellular balance towards apoptosis.[13]
-
Activation of Caspases: this compound treatment has been shown to induce the activation of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of the apoptotic cascade.[11][12]
-
Inhibition of Pro-survival Pathways: As discussed, the inhibition of the pro-survival NF-κB pathway contributes to the induction of apoptosis.[11]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Cell Culture Treatment with this compound
Objective: To treat cultured cells with this compound to study its effects on cellular processes.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) or sterile water for dissolving
-
Cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates or flasks
-
Pipettes and sterile tips
Procedure:
-
Reconstitution of this compound: Prepare a stock solution of this compound. It is soluble in water (up to 5 mg/ml) and DMSO.[14] For a 10 mM stock solution in DMSO, dissolve 3.76 mg of this compound (MW: 376.42 g/mol ) in 1 mL of DMSO. Aliquot and store at -20°C, protected from light.[14]
-
Cell Seeding: Plate cells at a desired density in multi-well plates or flasks and allow them to adhere and grow, typically for 24 hours.
-
Treatment: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to treat cells with 10 µM this compound, add 1 µL of a 10 mM stock solution to 1 mL of medium.
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate the cells for the desired period (e.g., 2, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Control: Treat a parallel set of cells with the vehicle (e.g., DMSO) at the same final concentration as the this compound-treated cells.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, cell viability assays).
Proteasome Activity Assay
Objective: To measure the chymotrypsin-like activity of the proteasome in cell lysates after this compound treatment.
Materials:
-
Cell lysate from control and this compound-treated cells
-
Proteasome activity assay kit (e.g., from Abcam or MilliporeSigma) containing:
-
Fluorometric microplate reader (Ex/Em = 350-380/440-460 nm)[15][16]
-
96-well black microplate
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates from control and this compound-treated cells according to the assay kit manufacturer's instructions. Typically, this involves lysing the cells in a non-denaturing lysis buffer and determining the protein concentration.
-
Assay Setup: In a 96-well black microplate, add a specific amount of protein from each cell lysate to individual wells.
-
Substrate Addition: Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to each well.[15][16]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em = 350-380/440-460 nm using a microplate reader.[15][16] The increase in fluorescence corresponds to the cleavage of the substrate by the proteasome and is proportional to the proteasome activity.
-
Data Analysis: Compare the fluorescence readings from the this compound-treated samples to the control samples to determine the percentage of proteasome inhibition.
Western Blotting for Ubiquitinated Proteins
Objective: To detect the accumulation of ubiquitinated proteins in cells following this compound treatment.
Materials:
-
Cell lysates from control and this compound-treated cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse control and this compound-treated cells in a lysis buffer containing protease and deubiquitinase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ubiquitin overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After further washing, apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[18] An accumulation of high molecular weight smears in the this compound-treated lanes indicates an increase in ubiquitinated proteins.
Experimental Workflows
References
- 1. This compound, a proteasome inhibitor: discovery and its application in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic studies on the inactivation of the proteasome by this compound: a central role for clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Proteasome | Tocris Bioscience [tocris.com]
- 7. The proteasome inhibitor this compound attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The proteasome inhibitor this compound induces apoptosis and sensitizes chemo- and radioresistant human chronic lymphocytic leukaemia lymphocytes to TNF-alpha-initiated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation the mechanism of the apoptosis induced by this compound in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journalomp.org [journalomp.org]
- 13. The proteasome inhibitor this compound exerts its therapeutic effects on glioma via apoptosis: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. studylib.net [studylib.net]
- 16. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]
- 17. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 18. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to Lactacystin: Chemical Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactacystin, a natural product isolated from Streptomyces, has emerged as a pivotal tool in cell biology and a lead compound in drug discovery due to its potent and specific inhibition of the proteasome. This technical guide provides a comprehensive overview of this compound's chemical structure, its physicochemical and biological properties, and its mechanism of action. Detailed experimental protocols for its use in research are provided, along with a summary of its effects on various cell lines and signaling pathways. This document is intended to serve as a valuable resource for researchers utilizing this compound in their experimental endeavors.
Chemical Structure and Physicochemical Properties
This compound is a unique γ-lactam compound. Its structure was elucidated through spectroscopic analyses and X-ray crystallography, revealing a non-peptidic skeleton composed of two α-amino acids: N-acetylcysteine and a novel pyroglutamic acid derivative.[1]
Systematic IUPAC Name: (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acid.[2]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄N₂O₇S | [2] |
| Molar Mass | 376.42 g·mol⁻¹ | [2] |
| CAS Number | 133343-34-7 | [2] |
| Appearance | White solid | [3] |
| Solubility | Soluble in DMSO to 50 mM, water to 10 mM | [4] |
| log P | 0.086 | |
| Acidity (pKa) | 3.106 | |
| Basicity (pKb) | 10.891 |
Mechanism of Action: Proteasome Inhibition
This compound is a highly specific and irreversible inhibitor of the 20S proteasome.[1][5] In aqueous solution, this compound spontaneously converts to its active form, clasto-lactacystin β-lactone, also known as omuralide.[2] This β-lactone is the actual reactive species that targets the proteasome.
The mechanism of inhibition involves the covalent modification of the N-terminal threonine residue of the catalytic β-subunits of the 20S proteasome.[2][6] This acylation of the threonine's hydroxyl group irreversibly inactivates the proteasome's proteolytic activities. This compound inhibits all three major peptidase activities of the proteasome: chymotrypsin-like, trypsin-like, and peptidylglutamyl-peptide hydrolyzing activities, albeit at different rates.[6]
Biological Properties and Cellular Effects
This compound's inhibition of the proteasome leads to a wide range of cellular effects, making it a valuable tool for studying processes regulated by protein degradation.
Inhibition of Proteasome Activities and Cell Proliferation
This compound is a potent inhibitor of the 20S proteasome with an IC₅₀ of 4.8 μM.[1][5] Its active metabolite, clasto-lactacystin β-lactone, is even more potent, with an IC₅₀ of 50 nM.[7] The inhibitory effects on different cell lines are summarized below.
| Cell Line | Effect | IC₅₀ | Reference |
| Rat C6 glioma | Inhibition of cell growth | ~10 μM | [1] |
| MG-63 human osteosarcoma | Cell cycle progression blockage | Not specified | [1] |
| Jurkat cells | Inhibition of 20S proteasome peptidase activity | Concentration-dependent | [8] |
| C2C12 cells | Inhibition of protein degradation | Concentration-dependent | [8] |
| MDA-MB231 and DU4475 breast cancer cells | Increased sensitivity to HIV-1 induced cell death | Not specified | [9] |
Effects on Cell Signaling Pathways
This compound has been shown to modulate several key signaling pathways, primarily due to the stabilization of regulatory proteins that are normally degraded by the proteasome.
-
NF-κB Pathway: this compound inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκB.[4] This leads to the sequestration of NF-κB in the cytoplasm. The IC₅₀ for NF-κB activation inhibition is approximately 10 μM.[4]
-
JAK/STAT Pathway: Inhibition of the proteasome by this compound can lead to an increase in the levels of STAT3 and STAT5b, suggesting a role in stabilizing components of the JAK/STAT signaling cascade.[10]
Experimental Protocols
Total Synthesis of (+)-Lactacystin (Corey's Method)
The first total synthesis of this compound was reported by Corey and Reichard in 1992.[2] While several other syntheses have been developed since, Corey's route remains a landmark achievement. A detailed, step-by-step protocol is extensive and beyond the scope of this guide; however, a general workflow is presented below. The synthesis often involves multiple steps, including stereoselective reactions to establish the correct stereochemistry of the molecule.[11][12][13][14]
20S Proteasome Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for measuring the chymotrypsin-like activity of the 20S proteasome.[15][16]
Materials:
-
Purified 20S proteasome or cell lysate
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT)[17]
-
Fluorogenic Substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)[17]
-
This compound (or other inhibitors)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader (Ex/Em = 490/525 nm)[15]
Procedure:
-
Prepare the proteasome assay loading solution by diluting the fluorogenic substrate in the assay buffer.
-
For inhibitor studies, pre-incubate the proteasome or cell lysate with this compound at desired concentrations for a specified time (e.g., 30 minutes at 37°C).
-
Add the proteasome assay loading solution to each well of the 96-well plate.
-
Add the proteasome/inhibitor mixture or cell lysate to the wells.
-
Incubate the plate at 37°C, protected from light, for at least 1 hour.
-
Measure the fluorescence intensity at Ex/Em = 490/525 nm.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation in response to treatment with this compound.[3][4][18][19]
Materials:
-
Cells of interest
-
96-well tissue culture plate
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[18]
-
Microplate reader (absorbance at 570 nm)[18]
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and incubate overnight at 37°C in a humidified atmosphere.
-
Read the absorbance at 570 nm.
Apoptosis Assay (Annexin V Staining)
This protocol allows for the detection of early apoptotic cells following this compound treatment using flow cytometry.[20][21][22][23][24]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[23]
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 × 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry immediately.
Conclusion
This compound remains an indispensable tool for investigating the ubiquitin-proteasome system and its role in a myriad of cellular functions. Its high specificity and irreversible mode of action have made it a gold standard for proteasome inhibition studies. This guide provides a foundational understanding of this compound's chemical and biological properties, along with practical experimental protocols. As research into the proteasome continues to expand, the applications of this compound and its analogs in basic research and therapeutic development are poised to grow, offering new insights into disease pathogenesis and potential treatment strategies.
References
- 1. This compound: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. broadpharm.com [broadpharm.com]
- 4. protocols.io [protocols.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of proteasome activities and subunit-specific amino-terminal threonine modification by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clasto-Lactacystin beta-lactone, 20S proteasome inhibitor (CAS 154226-60-5) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of breast cancer cells with proteasome inhibitor this compound increases the level of sensitivity to cell death induced by human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the Proteasome by this compound Enhances Oligodendroglial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient and Concise Enantioselective Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 13. Stereospecific Total Syntheses of Proteasome Inhibitors Omuralide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. abcam.com [abcam.com]
- 16. content.abcam.com [content.abcam.com]
- 17. The ATP/Mg2+ Balance Affects the Degradation of Short Fluorogenic Substrates by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 23. kumc.edu [kumc.edu]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitin-Proteasome Pathway and the Pioneering Role of Lactacystin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome pathway (UPP) is a critical cellular machinery responsible for the regulated degradation of intracellular proteins, playing a pivotal role in homeostasis and the control of numerous cellular processes. Its dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of the UPP, with a particular focus on Lactacystin, a naturally derived, potent, and specific inhibitor of the proteasome. We will delve into the molecular mechanisms of the UPP, the mode of action of this compound, present key quantitative data on its efficacy, and provide detailed experimental protocols for its study. This document aims to serve as a comprehensive resource for professionals engaged in research and drug development related to the ubiquitin-proteasome system.
The Ubiquitin-Proteasome Pathway: A Symphony of Protein Degradation
The ubiquitin-proteasome pathway is the primary non-lysosomal mechanism for intracellular protein degradation in eukaryotic cells.[1][2] This highly regulated and specific process involves two major successive steps: the tagging of substrate proteins with a polyubiquitin chain and the subsequent degradation of the tagged protein by the 26S proteasome.[3][4][5]
The UPP is central to the regulation of a vast array of cellular functions, including:
-
Cell Cycle Control: Timely degradation of cyclins and cyclin-dependent kinase inhibitors.[2][3]
-
Signal Transduction: Modulation of signaling pathways through the degradation of regulatory proteins.[2]
-
DNA Damage Response and Repair: Removal of damaged or unnecessary proteins involved in DNA repair.[2]
-
Apoptosis: Regulation of programmed cell death by degrading pro- and anti-apoptotic proteins.[3]
-
Immune Surveillance: Processing of antigens for presentation by MHC class I molecules.[3][6]
-
Protein Quality Control: Elimination of misfolded or damaged proteins.[1][7]
The Ubiquitination Cascade: E1, E2, and E3 Enzymes
The covalent attachment of ubiquitin, a highly conserved 76-amino acid polypeptide, to a target protein is a three-step enzymatic cascade.[2][5]
-
Ubiquitin Activation (E1): The ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond between its own cysteine residue and the C-terminus of ubiquitin.[3][8]
-
Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[3][8]
-
Ubiquitin Ligation (E3): A ubiquitin ligase (E3) recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the substrate, forming an isopeptide bond.[3][4] The high specificity of the UPP is primarily conferred by the large number of distinct E3 ligases, each responsible for recognizing a specific set of substrates.[3] Successive rounds of ubiquitination lead to the formation of a polyubiquitin chain, which serves as the degradation signal for the proteasome.[7]
The 26S Proteasome: The Cellular Executioner
The 26S proteasome is a large, ATP-dependent proteolytic complex responsible for degrading polyubiquitinated proteins.[1][3] It is composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP).[3]
-
20S Core Particle: This barrel-shaped structure contains the catalytic sites for proteolysis. It is composed of four stacked heptameric rings: two outer α-rings and two inner β-rings. The proteolytic activity resides in three of the β-subunits (β1, β2, and β5), which exhibit caspase-like, trypsin-like, and chymotrypsin-like activities, respectively.
-
19S Regulatory Particle: This complex recognizes and binds to polyubiquitinated substrates, unfolds them, removes the ubiquitin chain for recycling, and translocates the unfolded polypeptide into the 20S core for degradation.
This compound: A Specific and Irreversible Proteasome Inhibitor
This compound was first isolated from the culture broth of Streptomyces lactacystinaeus as a substance that induces neurite outgrowth in neuroblastoma cells.[6][9][10] Subsequent research revealed that its primary cellular target is the proteasome, making it the first non-peptidic proteasome inhibitor to be discovered.[11]
Chemical Structure and Mechanism of Action
This compound itself is a prodrug. In aqueous solution, it spontaneously converts to its active form, clasto-Lactacystin β-lactone, also known as omuralide.[6][9][11] This β-lactone is a potent and irreversible inhibitor of the proteasome.[9] It covalently modifies the N-terminal threonine residue of the catalytic β-subunits of the 20S proteasome, thereby blocking their proteolytic activity.[6][9][12] This discovery was instrumental in identifying the proteasome as a novel threonine protease.[6][9]
Quantitative Data on this compound's Efficacy
The inhibitory potency of this compound has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common measure of its effectiveness.
| Parameter | Value | Context | Reference |
| IC50 | 4.8 µM | 20S proteasome inhibition | [13][14] |
| IC50 | 10 µM | Inhibition of C6 glioma cell proliferation | [13] |
| Inhibition | 66% at 1 µM | Inhibition of chymotrypsin-like activity (Suc-LLVY-MCA substrate) | [15] |
| Inhibition | 79% at 1 µM | Inhibition of chymotrypsin-like activity ((Z)-GGL-MCA substrate) | [15] |
| Inhibition | ~50% at 1 µM | Inhibition of cathepsin A in B78 melanoma cell lysate | [6] |
Detailed Experimental Protocols
The study of the ubiquitin-proteasome pathway and the effects of inhibitors like this compound relies on a variety of standardized experimental procedures.
Proteasome Activity Assay (Fluorogenic Substrate-Based)
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA)
-
Proteasome activity assay buffer (e.g., 25 mM HEPES pH 7.4, 115 mM NaCl, 1 mM KH2PO4, 5 mM CaCl2, 1.2 mM MgSO4)[1]
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
This compound or other proteasome inhibitors
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in cell lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
Dilute the cell lysate to a consistent protein concentration in the proteasome activity assay buffer.
-
In a 96-well black microplate, add the diluted cell lysate to each well.
-
Include wells with lysate from this compound-treated cells and vehicle-treated cells. Also, include a blank well with only assay buffer.
-
-
Reaction Initiation and Measurement:
-
Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 20-100 µM) to each well to start the reaction.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometric microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank well) from all readings.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample.
-
Express the proteasome activity as a percentage of the vehicle-treated control.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate for an additional 4 hours at 37°C or overnight at room temperature in the dark.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or tissue sections
-
Paraformaldehyde (4%) for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Sample Preparation and Fixation:
-
Culture cells on coverslips and treat with this compound or vehicle control.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash again with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization solution for 2-5 minutes on ice.
-
Wash with PBS.
-
-
TUNEL Labeling:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
-
Staining and Visualization:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show fluorescence at the appropriate wavelength for the label used, indicating DNA fragmentation.
-
In Vivo Glioma Xenograft Model
This protocol describes the establishment of a glioma xenograft model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Glioma cell line (e.g., C6 or U87)
-
Sterile PBS or cell culture medium for cell suspension
-
Stereotaxic apparatus for intracranial injection
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement (for subcutaneous models) or bioluminescence imaging system (for orthotopic models with luciferase-expressing cells)
Procedure:
-
Cell Preparation:
-
Culture glioma cells and harvest them during the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them at a concentration of 1 x 10^5 to 1 x 10^6 cells in 5-10 µL of sterile PBS.
-
-
Tumor Implantation (Orthotopic Model):
-
Anesthetize the mouse.
-
Using a stereotaxic apparatus, inject the cell suspension into the desired brain region (e.g., striatum).
-
Suture the incision.
-
-
Treatment:
-
Allow the tumors to establish for a set period (e.g., 7-10 days).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) or vehicle control according to the desired dosing schedule and duration.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using bioluminescence imaging for luciferase-expressing cells or by observing clinical signs.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (due to tumor burden or a predetermined time point), euthanize the mice.
-
Excise the tumors for further analysis, such as histology, immunohistochemistry (e.g., for apoptosis markers), or Western blotting.
-
Visualizing Experimental and Logical Workflows
Conclusion and Future Perspectives
The ubiquitin-proteasome pathway is a cornerstone of cellular protein homeostasis, and its intricate regulation presents both challenges and opportunities for therapeutic development. This compound, with its specific and irreversible mechanism of action, has been an invaluable tool for dissecting the complexities of the UPP and validating the proteasome as a druggable target. The data and protocols presented in this guide offer a framework for researchers to further explore the roles of the UPP in health and disease and to advance the development of novel proteasome inhibitors. Future research will likely focus on developing inhibitors with improved specificity for different proteasome subtypes and on combination therapies that leverage our growing understanding of the UPP to combat a wide range of human diseases.
References
- 1. Fluorogenic substrate proteasome activity assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. embopress.org [embopress.org]
- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a proteasome inhibitor: discovery and its application in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Inhibition of the Proteasome by this compound Enhances Oligodendroglial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
Lactacystin's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the profound effects of lactacystin, a potent and specific proteasome inhibitor, on the intricate machinery of cell cycle progression. By elucidating its mechanism of action and impact on key regulatory proteins, this document serves as a comprehensive resource for professionals engaged in cancer research, drug discovery, and cellular biology.
Core Mechanism of Action: Proteasome Inhibition
This compound exerts its effects by irreversibly inhibiting the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins.[1] This inhibition is achieved through the covalent modification of the N-terminal threonine of the catalytic β-subunits of the proteasome.[2] The ubiquitin-proteasome system is a critical regulator of numerous cellular processes, including the cell cycle, by targeting key regulatory proteins for degradation. By blocking this pathway, this compound leads to the accumulation of these proteins, thereby disrupting normal cell cycle progression.
Quantitative Effects of this compound on Cell Cycle Arrest
The inhibition of the proteasome by this compound leads to a halt in cell cycle progression, primarily at the G1 and G2/M phases. The specific phase of arrest and the effective concentration can vary depending on the cell type.
Table 1: IC50 Values of this compound for Proliferation Inhibition
| Cell Line | Cell Type | IC50 (µM) | Duration of Treatment (h) |
| C6 | Rat Glioma | 10 | 24 |
This table summarizes the concentration of this compound required to inhibit the proliferation of 50% of the cell population.[3]
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Conc. (µM) | Duration (h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Predominant Arrest Phase |
| PC12 | 10 | 8-24 | - | - | Increased | G2/M |
| YT | Not Specified | Not Specified | - | - | Increased | G2/M |
| Jurkat | Not Specified | Not Specified | Increased (Sub-G1) | - | - | Apoptosis |
This table illustrates the changes in the percentage of cells in different phases of the cell cycle following this compound treatment, leading to cell cycle arrest at specific checkpoints.[3][4]
Molecular Mechanisms of this compound-Induced Cell Cycle Arrest
The arrest of the cell cycle by this compound is a direct consequence of the accumulation of key cell cycle regulatory proteins that are normally degraded by the proteasome.
Upregulation of Cyclin-Dependent Kinase (CDK) Inhibitors: p21 and p27
Progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs). The activity of these kinases is negatively regulated by CDK inhibitors (CKIs). Two critical CKIs, p21WAF1/CIP1 and p27KIP1, are natural substrates of the proteasome. This compound treatment prevents their degradation, leading to their accumulation in the cell.[5] These elevated levels of p21 and p27 bind to and inhibit the activity of cyclin-CDK complexes, such as cyclin D-CDK4/6 and cyclin E-CDK2, which are essential for the G1/S transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it sequesters the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry.
Stabilization of p53
The tumor suppressor protein p53 plays a crucial role in the G1 checkpoint by inducing the expression of p21 in response to DNA damage. Like p21 and p27, p53 is also targeted for degradation by the proteasome. Inhibition of the proteasome by this compound leads to the stabilization and accumulation of p53.[5] This, in turn, further enhances the transcription of p21, reinforcing the G1 arrest.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
The molecular events triggered by this compound that culminate in cell cycle arrest can be visualized as a signaling cascade.
References
- 1. This compound, a specific inhibitor of the proteasome, induces apoptosis in human monoblast U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic studies on the inactivation of the proteasome by this compound in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. Inhibition of the proteasome induces cell cycle arrest and apoptosis in mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Induction of Neurite Outgrowth by Lactacystin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms by which Lactacystin, a potent and specific proteasome inhibitor, induces neurite outgrowth. The information presented herein is intended to support research and development efforts in neurobiology and neuropharmacology.
Core Mechanism: Proteasome Inhibition
This compound exerts its biological effects primarily through the irreversible inhibition of the 26S proteasome, a crucial cellular machinery responsible for the degradation of ubiquitylated proteins. By blocking this pathway, this compound leads to the accumulation of proteins that would otherwise be degraded, triggering a cascade of cellular events that can culminate in neuronal differentiation and neurite extension. It is crucial to note that the consequences of proteasome inhibition by this compound are highly cell-type specific. While it promotes neurite outgrowth in various neuroblastoma cell lines, it can lead to neurite growth arrest and degeneration in primary neuronal cultures[1].
Signaling Pathways in this compound-Induced Neurite Outgrowth
The induction of neurite outgrowth by this compound is not a linear process but rather the result of the modulation of multiple, interconnected signaling pathways.
The Ubiquitin-Proteasome System and Protein Accumulation
The direct consequence of this compound's activity is the inhibition of the proteasome, leading to a build-up of ubiquitylated proteins. This accumulation is a key initiating event in neuritogenesis in cell lines like PC12. Evidence suggests that ubiquitin-dependent proteolysis acts as a negative regulator of neurite outgrowth in these in vitro models[2]. The stabilization of certain proteins due to proteasome inhibition is thought to be a primary driver of the observed neuritogenic effects.
Activation of TrkA Receptor Signaling
Interestingly, proteasome inhibitors, including this compound, can induce the phosphorylation and ubiquitination of the TrkA receptor, the high-affinity receptor for Nerve Growth Factor (NGF). This activation occurs independently of NGF binding and does not require receptor internalization[3]. The activated TrkA receptor then triggers downstream signaling cascades known to be pivotal for neuronal differentiation and neurite extension, namely the ERK/MAPK and PI3K/AKT pathways.
Modulation of Cytoskeletal Dynamics via Rho GTPases
The physical extension of neurites is fundamentally dependent on the dynamic rearrangement of the actin and microtubule cytoskeletons[4][5][6]. This process is tightly regulated by the Rho family of small GTPases. In general, Rac1 and Cdc42 are considered promoters of neurite elongation and the formation of lamellipodia and filopodia, while RhoA is associated with growth cone collapse and neurite retraction[7][8][9]. While direct links between this compound and specific Rho GTPases are still under investigation, it is evident that the downstream effects of proteasome inhibition converge on the modulation of these key cytoskeletal regulators.
Involvement of Other Signaling Pathways
-
JNK Pathway: In dopaminergic neurons, this compound can induce endoplasmic reticulum (ER) stress and activate the c-Jun N-terminal kinase (JNK) pathway, which can be a prelude to apoptosis[10].
-
JAK/STAT Pathway: In oligodendroglial cells, this compound treatment enhances differentiation and is associated with increased levels of STAT (Signal Transducer and Activator of Transcription) factors, suggesting a role for the JAK/STAT pathway in mediating the effects of proteasome inhibition in this cell type[11][12].
-
CREB Signaling: The activation of pathways like ERK/MAPK can lead to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein), which is a key regulator of genes involved in neuronal survival, plasticity, and differentiation[13][14][15].
Quantitative Data on this compound-Induced Neurite Outgrowth
The following tables summarize quantitative data from key studies. It is important to consider the specific cell lines and experimental conditions when interpreting these data.
| Cell Line | Compound | Concentration | Time (hours) | Observed Effect | Reference |
| Neuro 2A | This compound | Not specified | 16-32 | Maximal induction of predominantly bipolar morphology. | [5][16][17] |
| PC12 | clasto-Lactacystin β-lactone | 5 µM | 12 | Induction of neurite outgrowth. | [18] |
| PC12 | This compound | Not specified | Not specified | Induction of neurite outgrowth associated with elevated ubiquitylated proteins. | [2] |
Experimental Protocols
General Neurite Outgrowth Assay
This protocol provides a general framework for assessing the effect of this compound on neurite outgrowth in a cell line such as PC12 or Neuro 2A.
Detailed Methodologies:
-
Cell Culture:
-
Cell Lines: Mouse neuroblastoma Neuro 2A cells or rat pheochromocytoma PC12 cells are commonly used.
-
Media: Culture conditions vary, but typically involve RPMI 1640 or DMEM supplemented with fetal bovine serum and/or horse serum. For differentiation experiments, serum levels are often reduced.
-
Plating: Cells are seeded onto plates pre-coated with an extracellular matrix component like poly-L-lysine or laminin to promote adherence[19].
-
-
This compound Treatment:
-
Preparation: this compound is typically dissolved in a solvent like DMSO or methanol to create a stock solution, which is then diluted in culture medium to the final desired concentrations[17].
-
Concentration Range: Effective concentrations can vary depending on the cell line and the specific analog of this compound used, but are often in the low micromolar range (e.g., 1-10 µM). A dose-response curve is recommended to determine the optimal concentration.
-
Controls: Appropriate controls should include a vehicle control (the solvent used to dissolve this compound), a negative control (untreated cells), and potentially a positive control for neurite outgrowth (e.g., NGF for PC12 cells).
-
-
Assessment of Neurite Outgrowth:
-
Fixation and Staining: After the treatment period, cells are fixed (e.g., with 4% paraformaldehyde), permeabilized, and stained to visualize neurons and their processes. A common marker for neurites is β-III tubulin. A nuclear counterstain (e.g., DAPI) is used to count the total number of cells.
-
Imaging and Analysis: Images are captured using fluorescence microscopy. Neurite outgrowth is quantified using image analysis software. Key parameters to measure include:
-
The percentage of cells bearing at least one neurite longer than the cell body diameter.
-
The average number of neurites per cell.
-
The average length of the longest neurite per cell.
-
The total neurite length per cell.
-
-
Conclusion
This compound induces neurite outgrowth in specific neuronal cell lines by inhibiting the 26S proteasome. This primary action triggers a complex network of signaling events, including the accumulation of ubiquitylated proteins, activation of the TrkA receptor pathway, and modulation of cytoskeletal dynamics through Rho GTPases. The cell-type-specific outcomes of this compound treatment underscore the intricate role of the ubiquitin-proteasome system in neuronal differentiation and survival. For drug development professionals, this compound and other proteasome inhibitors represent valuable tools for dissecting the molecular pathways governing neuritogenesis and may offer insights into novel therapeutic strategies for neurodegenerative diseases and nerve injury. However, the potential for neurotoxic effects in primary neurons necessitates careful consideration and further investigation.
References
- 1. Proteasome inhibition arrests neurite outgrowth and causes "dying-back" degeneration in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurite outgrowth in PC12 cells. Distinguishing the roles of ubiquitylation and ubiquitin-dependent proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. A beta-lactone related to this compound induces neurite outgrowth in a neuroblastoma cell line and inhibits cell cycle progression in an osteosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Rho GTPase signaling during neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Rho family GTPases: key players in neuronal development, neuronal survival, and neurodegeneration [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Inhibition of the Proteasome by this compound Enhances Oligodendroglial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.monash.edu [research.monash.edu]
- 16. A beta-lactone related to this compound induces neurite outgrowth in a neuroblastoma cell line and inhibits cell cycle progression in an osteosarcoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
A Technical Guide to the Early Research Applications of Lactacystin in Cell Biology
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Discovery of a Landmark Proteasome Inhibitor
In 1991, a novel microbial metabolite was isolated from the culture broth of Streptomyces lactacystinaeus. This compound, named Lactacystin, was initially identified for its remarkable ability to induce neurite outgrowth in the Neuro-2a mouse neuroblastoma cell line.[1][2] This discovery marked the entry of a powerful new tool into the field of cell biology. Subsequent research elucidated that this compound's diverse cellular effects, including cell cycle arrest and apoptosis induction, stemmed from a highly specific mechanism of action: the inhibition of the proteasome.[1][2][3]
This compound was the first non-peptidic, highly specific proteasome inhibitor to be discovered, distinguishing it from the less specific peptide aldehydes available at the time.[1] Its irreversible and covalent binding to the catalytic subunits of the proteasome provided researchers with an unprecedented ability to probe the functions of this critical cellular machinery.[1][2] This technical guide provides an in-depth overview of the seminal, early research applications of this compound, focusing on its mechanism, its use in studying neuronal differentiation and cell cycle control, and the experimental frameworks that underpinned these foundational discoveries.
Core Mechanism of Action: Specific and Irreversible Proteasome Inhibition
This compound itself is a prodrug. Within the cell, it undergoes a chemical transformation into its active form, clasto-Lactacystin β-lactone (also referred to as omuralide).[4] This β-lactone is the active molecule that directly targets the proteasome.
The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins, particularly those marked for destruction via the ubiquitin pathway. The catalytic activity resides within the 20S core particle, which contains threonine proteases. The β-lactone form of this compound covalently acylates the N-terminal threonine residue of specific catalytic β-subunits of the 20S proteasome.[1][2] This modification is irreversible and effectively blocks the chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing activities of the proteasome, leading to an accumulation of polyubiquitinated proteins and subsequent downstream cellular effects.
Caption: Ubiquitin-Proteasome Pathway and its inhibition by this compound.
Early Application 1: Induction of Neurite Outgrowth
The initial discovery of this compound was based on its ability to induce morphological differentiation, specifically neurite outgrowth, in Neuro-2a (N2a) neuroblastoma cells.[1][2] This finding positioned this compound as a valuable tool for studying the molecular mechanisms of neuronal differentiation. Treatment of N2a cells with this compound resulted in a distinct bipolar morphology, characterized by two primary neurites.[5]
Quantitative Data: Efficacy of this compound in Neurite Outgrowth
| Compound | Cell Line | Concentration | Observation | Reference |
| This compound | Neuro-2a | 1.3 µM | Induced neurite outgrowth | Omura et al., 1991[4] |
| clasto-Lactacystin β-lactone | PC12 | 5 µM | 50% of cells extended neurites after 6h | [6] |
| This compound | Neuro-2a | >10 µM | Dose-dependent toxicity observed | [5] |
Experimental Protocol: Neurite Outgrowth Assay
This protocol is a composite based on early studies investigating this compound's effect on neuroblastoma cells.
1. Cell Culture and Plating:
- Culture Neuro-2a cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Seed cells onto collagen-coated 6-well plates or chamber slides at a density that allows for clear visualization of individual cell morphology (e.g., 1 x 10⁵ cells/well). Allow cells to adhere for 24 hours.
2. This compound Treatment:
- Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
- Dilute the stock solution in culture medium to the desired final concentration (e.g., 1-10 µM). A vehicle control (DMSO) must be run in parallel.
- Replace the medium in the wells with the this compound-containing medium or vehicle control medium.
3. Incubation and Observation:
- Incubate the cells for the desired time period (e.g., 16-48 hours).
- Observe morphological changes using a phase-contrast microscope at regular intervals. A cell is typically considered positive for neurite outgrowth if it possesses at least one neurite longer than the diameter of the cell body.
4. Fixation and Staining (Optional):
- Gently wash the cells with Phosphate-Buffered Saline (PBS).
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Stain with a neuronal marker, such as an antibody against β-III tubulin, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
5. Quantification:
- Acquire images using a fluorescence microscope.
- Quantify the percentage of neurite-bearing cells by counting at least 100 cells per condition in multiple random fields.
- Neurite length can be measured using image analysis software.
// Nodes
start [label="Start: Culture Neuro-2a Cells", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
seed [label="Seed cells onto\ncollagen-coated plates", fillcolor="#4285F4", fontcolor="#FFFFFF"];
adhere [label="Allow adherence\n(24 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
prepare [label="Prepare this compound dilutions\nand Vehicle Control (DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"];
treat [label="Replace medium with\ntreatment or control medium", fillcolor="#34A853", fontcolor="#FFFFFF"];
incubate [label="Incubate\n(16-48 hours)", fillcolor="#34A853", fontcolor="#FFFFFF"];
observe [label="Microscopic Observation\n(Phase Contrast)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
fix_stain [label="Optional: Fix, Permeabilize,\nand Immunostain", fillcolor="#EA4335", fontcolor="#FFFFFF"];
quantify [label="Quantify Neurite Outgrowth\n(% positive cells, length)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
start -> seed;
seed -> adhere;
adhere -> prepare;
prepare -> treat;
treat -> incubate;
incubate -> observe;
observe -> quantify;
incubate -> fix_stain [style=dashed, label=" optional path"];
fix_stain -> quantify;
quantify -> end;
}
Caption: Experimental workflow for a this compound-induced neurite outgrowth assay.
Early Application 2: Cell Cycle Inhibition
Following the discovery of its effects on differentiation, this compound was found to be a potent inhibitor of cell proliferation. Early studies demonstrated that this compound arrests mammalian cells in the G1 phase of the cell cycle.[7] This is a direct consequence of proteasome inhibition, as the progression through the cell cycle is tightly regulated by the timely degradation of key proteins, such as cyclins and cyclin-dependent kinase (CDK) inhibitors. By preventing the degradation of CDK inhibitors like p21 and p27, this compound effectively halts the cell cycle before the S (synthesis) phase.
Quantitative Data: this compound's Effect on Cell Proliferation and Proteasome Activity
| Parameter | Cell Line / System | Value (IC₅₀) | Observation | Reference |
| Cell Proliferation | C6 (Glioma) | ~10 µM | Inhibition of proliferation after 24h | [8] |
| Proteasome Activity | 20S Proteasome (general) | 4.8 µM | Irreversible inhibition | [8] |
| Chymotrypsin-like activity | DLD-1 | 0.07 µM | Inhibition in cell lysate after 6h | [8] |
| PGPH activity | DLD-1 | 0.3 µM | Inhibition in cell lysate after 6h | [8] |
| Chymotrypsin-like activity | MDA-MB-468 | 0.37 µM | Inhibition in cell lysate after 2h | [8] |
PGPH: Peptidyl-glutamyl peptide-hydrolyzing activity
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the key steps to analyze cell cycle distribution following this compound treatment using propidium iodide (PI) staining.
1. Cell Culture and Treatment:
- Culture cells of interest (e.g., MG-63 osteosarcoma, HeLa) to approximately 50-60% confluency.
- Treat cells with various concentrations of this compound (e.g., 1-20 µM) or a vehicle control (DMSO) for a specified duration (e.g., 12, 24, or 48 hours).
2. Cell Harvesting:
- Harvest both adherent and floating cells to ensure all populations are collected.
- Trypsinize the adherent cells, combine them with the supernatant (containing floating cells), and centrifuge at 200 x g for 5 minutes.
- Wash the cell pellet once with ice-cold PBS.
3. Fixation:
- Resuspend the cell pellet in 1 ml of ice-cold PBS.
- While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
- Fix the cells for at least 2 hours (or overnight) at 4°C.
4. Staining:
- Centrifuge the fixed cells at 200 x g for 10 minutes.
- Discard the ethanol and wash the cell pellet with PBS.
- Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent staining of double-stranded RNA.
- Incubate in the dark for 30 minutes at room temperature.
5. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- Excite PI with a 488 nm laser and collect the emission signal at ~617 nm.
- Collect data from at least 10,000 events per sample.
- Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., ModFit LT, FlowJo).
// Nodes
culture [label="1. Culture & Treat Cells\nwith this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
harvest [label="2. Harvest Cells\n(Adherent + Floating)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
fix [label="3. Fix Cells\n(70% Cold Ethanol)", fillcolor="#34A853", fontcolor="#FFFFFF"];
stain [label="4. Stain with\nPropidium Iodide & RNase A", fillcolor="#34A853", fontcolor="#FFFFFF"];
analyze [label="5. Analyze by\nFlow Cytometry", fillcolor="#EA4335", fontcolor="#FFFFFF"];
quantify [label="6. Quantify Cell Cycle Phases\n(G1, S, G2/M)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
culture -> harvest;
harvest -> fix;
fix -> stain;
stain -> analyze;
analyze -> quantify;
}
Caption: Workflow for cell cycle analysis using flow cytometry after this compound treatment.
Conclusion
The discovery of this compound was a watershed moment for cell biology. Its high specificity and irreversible mechanism of action provided a chemical tool that was instrumental in deconvoluting the myriad roles of the ubiquitin-proteasome system. Early research firmly established its utility in studying complex cellular processes, from the induction of neuronal differentiation to the intricate checkpoints of the cell cycle. The foundational experiments detailed in this guide not only revealed the fundamental importance of proteasomal degradation but also paved the way for the development of proteasome inhibitors as a therapeutic class, most notably in the treatment of cancers like multiple myeloma. This compound remains a cornerstone compound in research laboratories worldwide, a testament to its enduring impact on our understanding of cellular function.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a proteasome inhibitor: discovery and its application in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 6. A beta-lactone related to this compound induces neurite outgrowth in a neuroblastoma cell line and inhibits cell cycle progression in an osteosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Lactacystin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Lactacystin is a potent, cell-permeable, and irreversible inhibitor of the 20S proteasome, a critical cellular component responsible for the degradation of a majority of intracellular proteins.[1][2] By inhibiting the proteasome, this compound has become an invaluable tool in cell biology research to study the role of the ubiquitin-proteasome pathway in various cellular processes, including cell cycle progression, apoptosis, and signal transduction.[2] These application notes provide detailed protocols for the use of this compound in cell culture to induce apoptosis, arrest the cell cycle, and inhibit proteasome activity.
Mechanism of Action
This compound is a natural product isolated from Streptomyces lactacystinaeus.[2] In aqueous solutions, it spontaneously converts to its active form, clasto-Lactacystin β-lactone (also known as omuralide), which covalently modifies the N-terminal threonine residue of certain catalytic β-subunits of the 20S proteasome.[3][4] This modification irreversibly inhibits the chymotrypsin-like and trypsin-like proteolytic activities of the proteasome. The high specificity of this compound for the proteasome, with little to no effect on other proteases, makes it a superior tool compared to less specific inhibitors like peptide aldehydes (e.g., MG132).[2][3]
Quantitative Data Summary
The effective concentration and treatment time for this compound can vary significantly depending on the cell line and the desired biological outcome. The following tables summarize quantitative data from various studies.
Table 1: Effective Concentrations of this compound for Various Cell Lines and Effects
| Cell Line | Effect | Concentration (µM) | Incubation Time (hours) | Citation |
| C6 glioma cells | Inhibition of proliferation (IC50) | 10 | 24 | [1] |
| C6 glioma cells | Increased apoptosis | 2.5, 5, 10 | 24 | [1] |
| HeLa cells | Increased Cisplatin-induced apoptosis | 10 | 24 | [1][5] |
| HT-29 cells | Increased reactive oxygen species | 7.5 | 4-48 | [1] |
| PC12 cells | Apoptosis and G2/M arrest | 10 | 8-24 | [1] |
| L1210 cells (drug-resistant) | Synergistic increase in apoptosis with Parthenolide | 2.5 | Not Specified | [1] |
| Vascular Smooth Muscle Cells | Inhibition of proliferation | 10, 20 | 72 | [6] |
| Vascular Smooth Muscle Cells | Inhibition of migration | 20 | Not Specified | [6] |
| Oligodendroglial cells | Induction of differentiation | 0.05, 0.1, 0.2 | 72 | [7][8] |
| Jurkat cells | Inactivation of proteasome peptidase activity | 1 | 0.5 | [9] |
| Gastric cancer cells (MKN28, SGC7901) | Apoptosis induction | 5, 10 | 24 | [10] |
Table 2: IC50 Values of this compound
| Target/Process | Cell Line/System | IC50 Value (µM) | Citation |
| 20S Proteasome | in vitro | 4.8 | [1] |
| Cell Proliferation | C6 glioma cells | 10 | [1] |
| NF-κB activation | Not Specified | 10 |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes a general procedure for inducing apoptosis in cultured cells using this compound.
Materials:
-
This compound (soluble in water, methanol, or ethanol)[11]
-
Appropriate cell culture medium
-
Cultured cells of interest
-
Reagents for apoptosis detection (e.g., Annexin V-FITC/Propidium Iodide staining kit, Caspase-3 activity assay kit)
-
Phosphate-buffered saline (PBS)
-
DMSO (if used as a solvent for stock solution)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of harvesting.[12]
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water at 5 mg/mL or DMSO).[11] Store stock solutions at -20°C, protected from light.[11] On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound (e.g., 5-10 µM).[1][10] Include a vehicle control (medium with an equivalent amount of solvent) for comparison.[13]
-
Incubation: Incubate the cells for a predetermined time (e.g., 8-24 hours).[1] The optimal incubation time should be determined empirically for each cell line and experimental setup.
-
Harvesting: After incubation, harvest the cells. For adherent cells, this may involve trypsinization.
-
Apoptosis Analysis: Analyze the cells for markers of apoptosis using a preferred method. For example, to detect early apoptosis, stain cells with Annexin V-FITC and analyze by flow cytometry.[14] To measure executioner caspase activity, a Caspase-3 colorimetric or fluorometric assay can be performed.[5][10]
Protocol 2: Cell Cycle Analysis Following this compound Treatment
This protocol outlines the steps to analyze the effect of this compound on the cell cycle distribution of a cell population.
Materials:
-
This compound
-
Cultured cells
-
Cell culture medium
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[15][16][17]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in Protocol 1 (Steps 1-4), using a concentration known to induce cell cycle arrest (e.g., 10 µM for PC12 cells).[1]
-
Harvest and Fixation: Harvest the cells (approximately 1 x 10^6 cells per sample) and wash with PBS.[18] Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells and prevent clumping.[15][18]
-
Storage: Fixed cells can be stored at -20°C for at least two hours, or even for several weeks.[15][18]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.[15]
-
Incubation: Incubate the cells in the staining solution, protected from light, for at least 30 minutes at room temperature or overnight at 4°C to ensure stoichiometric DNA binding.[15]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[17]
Protocol 3: Proteasome Activity Assay
This protocol provides a method to measure the inhibition of proteasome activity in cell lysates following this compound treatment.
Materials:
-
This compound
-
Cultured cells
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100)[19]
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)[19][20]
-
Assay buffer (e.g., 10X Assay Buffer provided in commercial kits)[19]
-
96-well black plates
-
Fluorometer
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a defined period (e.g., 1 hour). Following treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer on ice.[19]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add a standardized amount of protein from each cell lysate. Include a positive control (untreated cell lysate) and a negative control (lysis buffer only).
-
Substrate Addition: Prepare the proteasome substrate solution in assay buffer according to the manufacturer's instructions. Add the substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence of the cleaved substrate (e.g., free AMC) using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 380/460 nm for AMC).[19][20]
-
Data Analysis: The fluorescence intensity is proportional to the proteasome activity. Calculate the percentage of inhibition for each this compound concentration relative to the untreated control.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
This compound-induced proteasome inhibition triggers apoptosis through multiple interconnected signaling pathways. A key pathway involves the stabilization of pro-apoptotic proteins and the inhibition of anti-apoptotic signals. For instance, inhibition of the proteasome prevents the degradation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[21] This leads to an increased Bax/Bcl-2 ratio, promoting mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade.[21] Furthermore, proteasome inhibition can induce endoplasmic reticulum (ER) stress, leading to the activation of caspase-4 and subsequent apoptosis.[5] this compound also inhibits the activation of NF-κB, a transcription factor that promotes the expression of anti-apoptotic genes.[10][22]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a proteasome inhibitor: discovery and its application in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitors [labome.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Proteasome inhibitor this compound enhances cisplatin cytotoxicity by increasing endoplasmic reticulum stress-associated apoptosis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The proteasome inhibitor this compound attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Proteasome by this compound Enhances Oligodendroglial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Proteasome by this compound Enhances Oligodendroglial Cell Differentiation | Journal of Neuroscience [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigation the mechanism of the apoptosis induced by this compound in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Induction of apoptosis in cells | Abcam [abcam.com]
- 13. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - US [thermofisher.com]
- 14. The Selective Proteasome Inhibitors this compound and Epoxomicin Can Be Used to Either Up- or Down-Regulate Antigen Presentation at Nontoxic Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 20S Proteasome Activity Assay | APT280 [merckmillipore.com]
- 20. studylib.net [studylib.net]
- 21. The proteasome inhibitor this compound exerts its therapeutic effects on glioma via apoptosis: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The proteasome inhibitor this compound induces apoptosis and sensitizes chemo- and radioresistant human chronic lymphocytic leukaemia lymphocytes to TNF-alpha-initiated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Optimal Lactacystin Concentration for Inhibiting Proteasome Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactacystin is a potent, cell-permeable, and irreversible inhibitor of the proteasome, a critical multi-catalytic protease complex responsible for the majority of non-lysosomal intracellular protein degradation.[1] Originally isolated from Streptomyces, it has become an invaluable tool in cell biology for studying the ubiquitin-proteasome pathway (UPP).[1][2] this compound's high specificity for the proteasome, in contrast to other protease inhibitors like peptide aldehydes, makes it ideal for elucidating the role of the UPP in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction.[1][3]
Mechanism of Action
This compound is a prodrug that spontaneously hydrolyzes in aqueous solution or is metabolized within cells to its active form, clasto-Lactacystin β-lactone (also referred to as omuralide).[1][3] This β-lactone is the active inhibitory species. It forms a covalent bond with the N-terminal threonine residue of the catalytic β-subunits within the 20S catalytic core of the 26S proteasome.[1][2] This modification irreversibly blocks the chymotrypsin-like, trypsin-like, and caspase-like peptidase activities of the proteasome, leading to an accumulation of polyubiquitinated proteins.[1][4]
Caption: The Ubiquitin-Proteasome Pathway and site of this compound inhibition.
Guidelines for Determining Optimal Concentration
The optimal concentration of this compound is highly dependent on the experimental goals, cell type, cell density, and incubation time.[3] While concentrations from 0.5 µM to 25 µM are commonly reported, it is crucial to perform a dose-response experiment for each new cell line or experimental condition.
-
For partial, selective inhibition: Lower concentrations (e.g., 0.5–1 µM) may be sufficient to alter specific proteolytic activities without causing significant cell death, as seen in antigen presentation studies.[5]
-
For robust, general inhibition: Higher concentrations (e.g., 10–20 µM) are often used to achieve a more complete blockage of proteasome activity, which can lead to cell cycle arrest and apoptosis.[6][7]
-
Long-term vs. Short-term incubation: Lower concentrations may be necessary for long-term incubations (24-72 hours) to avoid excessive cytotoxicity, whereas higher concentrations can be used for short-term treatments (1-4 hours).[7][8][9]
Data Summary: Effective this compound Concentrations
The following table summarizes effective concentrations and observed effects across various cell types as reported in the literature.
| Cell Type | This compound Concentration | Incubation Time | Observed Effect |
| Rat C6 Glioma Cells | 2.5, 5, 10 µM | 24 h | Inhibition of proliferation and induction of apoptosis.[8][10] |
| Rat Aortic VSMCs | 10 µM | 72 h | Reduced cell proliferation.[6] |
| Rat Aortic VSMCs | 20 µM | 72 h | Decreased cell number and inhibited cell migration.[6] |
| B8 Fibroblasts (in vitro) | 1 µM | N/A | 66-79% inhibition of chymotrypsin-like activity of purified 20S proteasomes.[5] |
| Rat Cortical Neurons | 10 µM | 4 h | Robust blockage of proteasome-mediated protein degradation.[7] |
| PC12 Cells | 10 µM | 8-24 h | Induction of apoptosis and G2/M cell cycle arrest.[8] |
| Oligodendroglial Cells | 50-200 nM | 72 h | Enhanced cell differentiation and viability.[9][11] |
| Various Cell Lines | 1-10 µM | Varies | General range reported for use in cell culture.[2] |
| Jurkat Cells | Varies | 30 min | Dose-dependent inhibition of 20S proteasome peptidase activity in cell extracts.[12] |
Protocols
Protocol 1: Workflow for Determining Optimal this compound Concentration
This protocol provides a general workflow to determine the effective, non-toxic concentration range of this compound for a specific cell line and experimental endpoint. The goal is to identify the concentration that maximally inhibits proteasome activity while maintaining acceptable cell viability for the duration of the experiment.
Caption: Workflow for optimizing this compound concentration.
Protocol 2: In Vitro Proteasome Chymotrypsin-Like Activity Assay
This protocol details the measurement of proteasome activity in cell lysates using a fluorogenic substrate. It is adapted from methodologies described in multiple sources.[13][14][15]
A. Reagents and Materials
-
Cells of interest treated with this compound or vehicle control.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 0.5% Triton X-100. Prepare fresh and keep on ice. Note: Do not add other protease inhibitors to the lysis buffer as they may interfere with the assay.[15]
-
Assay Buffer: 25 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS.
-
Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin), 10 mM stock in DMSO.
-
Proteasome Inhibitor Control: this compound or MG-132, 10 mM stock in DMSO.
-
Protein Quantification Assay: BCA or Bradford reagent.
-
Opaque, black 96-well microplate.
-
Fluorometric plate reader capable of excitation at ~380 nm and emission at ~460 nm.
B. Procedure
-
Cell Lysate Preparation: a. After treating cells with this compound for the desired time, wash the cell monolayer twice with ice-cold PBS. b. Add an appropriate volume of ice-cold Lysis Buffer to the plate/dish and scrape the cells. c. Transfer the cell suspension to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing briefly every 10 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Carefully collect the supernatant (cytosolic extract) and transfer to a new pre-chilled tube. f. Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Assay Setup (per well): a. In an opaque 96-well plate, add 20-50 µg of protein lysate per well. b. For each sample, prepare a paired well containing the same amount of lysate plus a proteasome inhibitor (e.g., 1 µL of 10 mM this compound stock for a final concentration of ~100 µM) to measure non-proteasomal activity. c. Add Assay Buffer to each well to bring the total volume to 99 µL. d. Include a "buffer only" blank well.
-
Kinetic Measurement: a. Prepare a Substrate Master Mix by diluting the Suc-LLVY-AMC stock to 1 mM in Assay Buffer. b. Start the reaction by adding 1 µL of the 1 mM Suc-LLVY-AMC master mix to each well (final concentration: 10 µM). c. Immediately place the plate in a fluorometer pre-heated to 37°C. d. Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) every 5 minutes for 30-60 minutes.
C. Data Analysis
-
Subtract the fluorescence reading of the "buffer only" blank from all sample readings.
-
For each sample, calculate the rate of AMC release (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the inhibitor-treated paired well from the untreated well to determine the specific proteasome activity.
-
Normalize the specific proteasome activity to the amount of protein loaded per well (e.g., RFU/min/µg protein).
-
Calculate the percentage of inhibition for each this compound-treated sample relative to the vehicle-treated control.
Reagent Preparation and Storage
-
Solubility: this compound is soluble in water (up to 5-10 mg/mL) and DMSO (up to 50 mg/mL).[2][16]
-
Storage: Store the solid compound at -20°C.
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) in high-quality anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[2] When adding to aqueous cell culture media, ensure the final DMSO concentration does not exceed a level toxic to the specific cells (typically <0.1%).
References
- 1. This compound, a proteasome inhibitor: discovery and its application in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Proteasome Inhibitors [labome.com]
- 4. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Selective Proteasome Inhibitors this compound and Epoxomicin Can Be Used to Either Up- or Down-Regulate Antigen Presentation at Nontoxic Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The proteasome inhibitor this compound attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of the Proteasome by this compound Enhances Oligodendroglial Cell Differentiation | Journal of Neuroscience [jneurosci.org]
- 10. The proteasome inhibitor this compound exerts its therapeutic effects on glioma via apoptosis: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the Proteasome by this compound Enhances Oligodendroglial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. studylib.net [studylib.net]
- 14. researchgate.net [researchgate.net]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. ≥90% (HPLC), powder, proteosome inhibitor | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Determining Effective Lactacystin Treatment Time for Proteasome Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lactacystin is a natural product isolated from Streptomyces lactacystinaeus that serves as a highly specific, potent, and irreversible inhibitor of the 26S proteasome.[1] Its mechanism of action involves the covalent modification of the N-terminal threonine residue of specific catalytic β-subunits within the 20S proteasome core particle.[1][2] In aqueous solutions and within cells, this compound spontaneously converts to its active form, clasto-Lactacystin β-lactone, which is responsible for this covalent modification.[3] Unlike many peptide-aldehyde inhibitors, this compound exhibits high specificity for the proteasome and does not significantly inhibit other proteases like calpains or cathepsins at effective concentrations.[3][4] This specificity makes it an invaluable tool for studying the diverse cellular processes regulated by the ubiquitin-proteasome system, including cell cycle progression, apoptosis, signal transduction, and antigen presentation.[1]
The determination of the optimal treatment time and concentration is critical for achieving effective proteasome inhibition without inducing confounding off-target or cytotoxic effects. This document provides a comprehensive guide, including quantitative data, detailed experimental protocols, and workflow diagrams, to assist researchers in designing and executing experiments using this compound.
Data Presentation: Efficacy of this compound Across Cell Lines
The effective concentration and treatment time of this compound are highly dependent on the cell type and the biological endpoint being measured. The following tables summarize quantitative data from various studies.
Table 1: Proteasome Inhibition by this compound
| Cell/System Type | Concentration | Treatment Time | Percent Inhibition | Reference |
| Jurkat Cells | 1 µM | 30 minutes | ~90% of peptidase activity | [5] |
| Mouse Hippocampal Slices | 25 µM (β-lactone) | 30 minutes | ~92% of chymotrypsin-like activity | [6] |
| Purified 20S Proteasome | 4.8 µM | In vitro | 50% (IC₅₀) | [4] |
| B8 Fibroblasts (20S) | 1 µM | In vitro | 66% (Suc-LLVY-MCA substrate) | [2] |
Table 2: Effect of this compound on Cell Proliferation and Viability
| Cell Line | Concentration | Treatment Time | Effect on Cell Number/Viability | Reference |
| C6 Glioma Cells | 10 µM | 24 hours | IC₅₀ (50% inhibition of proliferation) | [4] |
| Vascular Smooth Muscle Cells | 10 µM | 72 hours | 88.7% increase in cell number (vs. 121.9% in control) | [7] |
| Vascular Smooth Muscle Cells | 20 µM | 72 hours | 11.9% decrease in cell number | [7] |
| Vascular Smooth Muscle Cells | Not Specified | 3 days | 60% decrease in cell number vs. control | [8] |
| Vascular Smooth Muscle Cells | Not Specified | 5 days | 80% decrease in cell number vs. control | [8] |
| Oligodendroglial Cells | 200 nM | 72 hours | Increased viability compared to control | [9][10] |
| HT-29 Cells | 5, 10, 20 µM | Not Specified | Viability declined to 79.47%, 49.31%, and 31.20% | [4] |
Table 3: Induction of Apoptosis and Cell Cycle Arrest by this compound
| Cell Line | Concentration | Treatment Time | Biological Effect | Reference |
| C6 Glioma Cells | 10 µM | 8 hours | 14.10% apoptotic cells | [4] |
| C6 Glioma Cells | 10 µM | 16 hours | 24.90% apoptotic cells | [4] |
| C6 Glioma Cells | 10 µM | 24 hours | 39.41% apoptotic cells | [4] |
| PC12 Cells | 10 µM | 8 - 24 hours | G2/M cell cycle arrest | [4] |
| Vascular Smooth Muscle Cells | 20 µM | 24 - 48 hours | Increased levels of p21; 86% decrease in S-phase entry | [7][8] |
Mandatory Visualizations
Caption: Mechanism of this compound action on the 26S proteasome.
Caption: Experimental workflow for assessing proteasome inhibition.
References
- 1. This compound, a proteasome inhibitor: discovery and its application in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Selective Proteasome Inhibitors this compound and Epoxomicin Can Be Used to Either Up- or Down-Regulate Antigen Presentation at Nontoxic Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitors [labome.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteasome inhibition enhances the induction and impairs the maintenance of late-phase long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The proteasome inhibitor this compound attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The proteasome inhibitor this compound attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the Proteasome by this compound Enhances Oligodendroglial Cell Differentiation | Journal of Neuroscience [jneurosci.org]
- 10. Inhibition of the Proteasome by this compound Enhances Oligodendroglial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using Lactacystin to Study Protein Degradation Pathways
Introduction
Lactacystin is a potent and highly specific inhibitor of the 26S proteasome, making it an invaluable tool for studying the ubiquitin-proteasome system (UPS).[1][2] Originally isolated from Streptomyces lactacystinaeus, it was found to induce neurite outgrowth in neuroblastoma cells.[3][4] Subsequent research revealed its primary mechanism of action: the irreversible inhibition of the proteasome.[3][4][5] In aqueous solutions, this compound converts to its active form, clasto-Lactacystin β-lactone, which covalently binds to the N-terminal threonine residue of catalytic β-subunits within the 20S proteasome core.[3][5][6][7] This specific and irreversible binding blocks the chymotrypsin-like, trypsin-like, and post-glutamyl peptide-hydrolyzing (PGPH) activities of the proteasome, leading to the accumulation of ubiquitinated proteins.[1][8][9]
Unlike many other proteasome inhibitors, such as peptide aldehydes, this compound is highly selective for the proteasome and does not significantly inhibit other proteases like lysosomal enzymes, making it ideal for specifically interrogating the UPS.[3][10] Its use has been instrumental in elucidating the role of the proteasome in numerous cellular processes, including cell cycle regulation, apoptosis, signal transduction, and antigen presentation.[4][7][11]
Mechanism of Action: The Ubiquitin-Proteasome System
The UPS is the principal mechanism for selective protein degradation in eukaryotic cells, regulating the levels of most intracellular proteins. Proteins destined for degradation are first tagged with a polyubiquitin chain by a cascade of three enzymes (E1, E2, and E3). This polyubiquitinated protein is then recognized and degraded by the 26S proteasome complex.
This compound blocks the final step of this pathway. By inhibiting the catalytic core of the proteasome, it prevents the breakdown of tagged proteins, causing them to accumulate within the cell. This allows researchers to identify proteins that are substrates of the proteasome and to study the downstream consequences of their accumulation.
References
- 1. Inhibition of the Proteasome by this compound Enhances Oligodendroglial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the proteasome by this compound enhances oligodendroglial cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a proteasome inhibitor: discovery and its application in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The proteasome inhibitor this compound attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic studies on the inactivation of the proteasome by this compound in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Ubiquitin-Proteasome System as a Prospective Molecular Target for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Selective Proteasome Inhibitors this compound and Epoxomicin Can Be Used to Either Up- or Down-Regulate Antigen Presentation at Nontoxic Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Proteasome | Tocris Bioscience [tocris.com]
- 10. This compound: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasome inhibition by this compound in primary neuronal cells induces both potentially neuroprotective and pro-apoptotic transcriptional responses: a microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Lactacystin Application in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactacystin, originally isolated from Streptomyces lactacystinaeus, is a potent and specific inhibitor of the 26S proteasome.[1][2][3] Its irreversible covalent binding to the N-terminal threonine of the catalytic β-subunits of the 20S proteasome core particle makes it an invaluable tool in neuroscience research.[1][2][3] By blocking the primary cellular machinery for non-lysosomal protein degradation, this compound allows researchers to investigate the roles of the ubiquitin-proteasome system (UPS) in various neuronal processes and pathologies.[1] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, with a focus on modeling neurodegenerative diseases, and studying neuronal apoptosis and oxidative stress.
Mechanism of Action
This compound acts as a specific and irreversible inhibitor of the proteasome.[4][5] Inside the cell, it is converted to its active form, clasto-Lactacystin β-lactone (also known as omuralide), which covalently modifies the active site threonine residues of the β-subunits of the 20S proteasome.[2] This modification effectively blocks the chymotrypsin-like, trypsin-like, and peptidylglutamyl-peptide hydrolyzing activities of the proteasome.[6] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering various downstream signaling pathways, including those involved in cell cycle arrest, apoptosis, and stress responses.[1][4]
Applications in Neuroscience Research
This compound is widely utilized in neuroscience to:
-
Model Neurodegenerative Diseases: The accumulation of misfolded and aggregated proteins is a hallmark of many neurodegenerative disorders, including Parkinson's disease (PD) and Alzheimer's disease (AD).[5][7] By inhibiting the proteasome, this compound can mimic the effects of UPS dysfunction observed in these diseases, leading to the accumulation of proteins like α-synuclein and the subsequent neurodegeneration.[5][8][9] This makes it a valuable tool for creating both in vitro and in vivo models to study disease pathogenesis and test potential therapeutic agents.
-
Investigate Neuronal Apoptosis: this compound treatment can induce apoptosis in various neuronal cell lines.[4][10] This allows for the study of the molecular mechanisms underlying programmed cell death in neurons, including the involvement of the mitochondrial pathway, Bcl-2 family proteins, and caspases.[10][11]
-
Study Oxidative Stress: Proteasome inhibition by this compound has been shown to induce the production of reactive oxygen species (ROS) and disrupt the intracellular redox state.[11] This provides a model system to investigate the interplay between proteasomal function, oxidative stress, and neuronal cell death.
-
Explore Neurite Outgrowth and Degeneration: Interestingly, this compound was initially identified as an inducer of neurite outgrowth in Neuro 2a neuroblastoma cells.[1][3] However, in primary neuronal cultures, it has been shown to arrest neurite outgrowth and cause "dying-back" degeneration.[12] This dual role makes it a useful tool for dissecting the complex regulation of neuritogenesis and neuronal maintenance.
-
Investigate Oligodendroglial Differentiation: this compound has been found to enhance the differentiation of oligodendroglial cells, suggesting a role for the UPS in myelination and remyelination processes.[12][13]
Data Presentation
Table 1: In Vitro Applications of this compound in Neuroscience Research
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference(s) |
| Neuro 2a (mouse neuroblastoma) | Not specified | Not specified | Induction of neurite outgrowth | [1][3] |
| C6 (rat glioma) | 2.5, 5, 10 µM | 24 h | Inhibition of proliferation, increased apoptosis | [4][10] |
| SH-SY5Y (human neuroblastoma) | Up to 25.6 µM | 1 h | No cytotoxicity | [4] |
| SH-SY5Y (human neuroblastoma) | 10 µM | 4 h | Increased ROS production | [11] |
| HT-29 | 7.5 μM | 4-48 h | Increased reactive oxygen species and GSH levels | [4] |
| PC12 (rat pheochromocytoma) | 10 µM | 8-24 h | Induction of apoptosis, G2/M cell cycle arrest | [4] |
| Primary Neuronal Cells | Not specified | Various | Induction of neuroprotective (HSPs) and pro-apoptotic pathways | [14][15] |
| Cholinergic Cells | "Low doses" | Not specified | Apoptotic cell death, mitochondrial membrane disruption, oxidative stress | [16][17] |
| Oligodendroglial Cells | 200 nM | 72 h | Increased p27kip1 expression, cell cycle withdrawal, differentiation | [13] |
| Cortical Neurons | 10 µM | 4 or 8 h | Increased p21waf1/cip1 expression | [18] |
Table 2: In Vivo Applications of this compound in Neuroscience Research
| Animal Model | Administration Route | Dose | Duration | Observed Effects | Reference(s) |
| Mice (C57Bl/6) | Stereotaxic microinjection into substantia nigra | Not specified | 5-7 days | Parkinson's disease-like motor phenotype, neuroinflammation, α-synuclein accumulation, dopaminergic cell loss | [8] |
| Mice (C57BL/6J) | Intranigral infusion | 3 µg | 1 and 3 weeks | Loss of dopaminergic neurons, striatal dopamine depletion, motor and non-motor deficits, accumulation of phosphorylated α-synuclein | [9] |
| Mice (BALB/c nude) | Not specified | 1 or 5 µg/20 g body weight | 7 days | Suppression of glioma tumor growth | [10] |
Experimental Protocols
Protocol 1: In Vitro Modeling of Neurodegeneration in SH-SY5Y Cells
This protocol describes the general procedure for treating SH-SY5Y human neuroblastoma cells with this compound to induce a neurodegenerative phenotype.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Complete culture medium: 1:1 mixture of MEM and F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, 1 mM Sodium Pyruvate, and 1% Penicillin-Streptomycin.
-
This compound (from a reputable supplier)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete culture medium in a T-75 flask. Subculture the cells when they reach 80-90% confluency.
-
Cell Seeding: Seed SH-SY5Y cells into 6-well or 96-well plates at a density of 1 x 10^5 cells/mL. Allow the cells to adhere and grow for 24 hours in the incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). A vehicle control with the same concentration of DMSO should also be prepared.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, the cells can be subjected to various analyses as detailed in the subsequent protocols, such as cell viability assays, apoptosis assays, or protein expression analysis.
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol outlines the steps for determining cell viability after this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound-treated cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
MTT Addition: After the this compound treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Detection of Apoptosis using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
This compound-treated cells on coverslips or in a multi-well plate
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled nucleotides, available in commercial kits)
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 1 hour at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization solution for 2 minutes on ice.
-
TUNEL Staining: Wash the cells with PBS and then incubate them with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C in the dark.
-
Washing: Wash the cells thoroughly with PBS.
-
Visualization: Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Protocol 4: Measurement of Mitochondrial Membrane Potential using JC-1 Staining
JC-1 is a cationic dye that accumulates in mitochondria and can be used to measure changes in mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.
Materials:
-
This compound-treated cells
-
JC-1 staining solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Staining: After this compound treatment, incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in culture medium) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS or culture medium to remove excess dye.
-
Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Protocol 5: Detection of Intracellular ROS using CM-H2DCFDA
CM-H2DCFDA is a cell-permeable probe that fluoresces upon oxidation by reactive oxygen species (ROS).
Materials:
-
This compound-treated cells
-
CM-H2DCFDA probe
-
Hank's Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Probe Loading: After this compound treatment, wash the cells with HBSS. Then, load the cells with CM-H2DCFDA (typically 5-10 µM in HBSS) and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with HBSS to remove the excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells under a fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Protocol 6: Western Blot Analysis of Bcl-2 and Bax
This protocol describes the detection of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax by Western blotting.
Materials:
-
This compound-treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against Bcl-2 and Bax (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again and then detect the protein bands using a chemiluminescent substrate and an imaging system. The ratio of Bax to Bcl-2 can be calculated to assess the apoptotic potential.
Protocol 7: In Vivo Modeling of Parkinson's Disease in Mice
This protocol provides a general outline for creating a Parkinson's disease model in mice using stereotaxic injection of this compound.
Materials:
-
C57BL/6 mice
-
This compound
-
Sterile saline
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Stereotaxic Surgery: Mount the mouse in a stereotaxic apparatus. Make a midline incision on the scalp to expose the skull.
-
Injection Site: Locate the coordinates for the substantia nigra pars compacta (SNc) based on a mouse brain atlas.
-
Injection: Drill a small hole in the skull over the target area. Slowly inject this compound (e.g., 3 µg in 1 µL of sterile saline) into the SNc using a Hamilton syringe. A control group should be injected with sterile saline.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Behavioral and Histological Analysis: After a designated period (e.g., 1-3 weeks), the mice can be subjected to behavioral tests to assess motor function. Subsequently, the brains can be harvested for histological analysis, such as immunohistochemistry for tyrosine hydroxylase (a marker for dopaminergic neurons) and α-synuclein.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.vub.be [researchportal.vub.be]
- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 101.200.202.226 [101.200.202.226]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Nigral injection of a proteasomal inhibitor, this compound, induces widespread glial cell activation and shows various phenotypes of Parkinson's disease in young and adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. DSpace [helda.helsinki.fi]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Proteasome inhibition arrests neurite outgrowth and causes "dying-back" degeneration in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Nigral proteasome inhibition in mice leads to motor and non-motor deficits and increased expression of Ser129 phosphorylated α-synuclein [frontiersin.org]
- 15. texaschildrens.org [texaschildrens.org]
- 16. cyagen.com [cyagen.com]
- 17. abcam.com [abcam.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Inducing Apoptosis in Cancer Cells with Lactacystin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactacystin is a potent and specific proteasome inhibitor originally isolated from Streptomyces.[1][2] It covalently modifies the N-terminal threonine of the catalytic subunits of the 20S proteasome, leading to irreversible inhibition.[3] The proteasome is a critical cellular machine responsible for degrading unneeded or damaged proteins, including those involved in cell cycle regulation and apoptosis. By inhibiting the proteasome, this compound disrupts these processes, making it a valuable tool for studying cellular pathways and a potential therapeutic agent for cancer.[4] These application notes provide detailed protocols and data for using this compound to induce apoptosis in cancer cells.
Mechanism of Action
This compound induces apoptosis in cancer cells primarily through the inhibition of the ubiquitin-proteasome system.[4] This inhibition leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately triggering programmed cell death. The key molecular events include:
-
Cell Cycle Arrest: this compound treatment often leads to cell cycle arrest, commonly at the G1 or G2/M phase, by preventing the degradation of cyclin-dependent kinase inhibitors such as p21 and p27.[1][5]
-
Inhibition of NF-κB Pathway: The proteasome is responsible for degrading IκBα, the inhibitor of the transcription factor NF-κB. This compound treatment prevents IκBα degradation, thereby inhibiting the nuclear translocation and pro-survival activity of NF-κB.[6][7][8]
-
Activation of Mitochondrial (Intrinsic) Apoptosis Pathway: this compound can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[9] This promotes the loss of mitochondrial membrane potential, release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of caspase cascades.[1][2]
-
Caspase Activation: The apoptotic signaling cascade culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and nuclear condensation.[1][2][8]
References
- 1. journalomp.org [journalomp.org]
- 2. Mechanism Underlying a Proteasome Inhibitor, this compound-Induced Apoptosis on SCC25 Human Tongue Squamous Cell Carcinoma Cells -Journal of Oral Medicine and Pain | Korea Science [koreascience.kr]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. This compound: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. The proteasome inhibitor this compound induces apoptosis and sensitizes chemo- and radioresistant human chronic lymphocytic leukaemia lymphocytes to TNF-alpha-initiated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The proteasome inhibitor this compound induces apoptosis and sensitizes chemo- and radioresistant human chronic lymphocytic leukaemia lymphocytes to TNF-alpha-initiated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation the mechanism of the apoptosis induced by this compound in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The proteasome inhibitor this compound exerts its therapeutic effects on glioma via apoptosis: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Lactacystin: A Potent Tool for Elucidating Cell Cycle Regulation
Application Notes and Protocols
Lactacystin, a natural product isolated from Streptomyces, has emerged as an indispensable tool for researchers investigating the intricacies of cell cycle control. Its high specificity and irreversible inhibition of the 26S proteasome make it an ideal pharmacological agent to dissect the role of ubiquitin-mediated protein degradation in the precise orchestration of cell cycle progression. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying cell cycle regulation.
Introduction
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. This regulation is largely dependent on the timely synthesis and degradation of key regulatory proteins, including cyclins and cyclin-dependent kinase (CDK) inhibitors. The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of many of these short-lived proteins, and its inhibition can lead to cell cycle arrest.
This compound exerts its biological effects by covalently modifying the N-terminal threonine of the catalytic β-subunits of the 20S proteasome, the catalytic core of the 26S proteasome complex.[1] This irreversible binding specifically inhibits the chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide hydrolyzing activities of the proteasome.[2] It is important to note that this compound itself is a prodrug that spontaneously converts to its active form, clasto-lactacystin β-lactone (also known as omuralide), in aqueous solutions and within cells.[3][4] This active form is what directly interacts with and inhibits the proteasome.[3][4]
By blocking the proteasome, this compound prevents the degradation of key cell cycle regulators, leading to their accumulation and subsequent cell cycle arrest at specific checkpoints, most notably the G1/S and G2/M transitions.[5][6] This property makes this compound an invaluable tool for synchronizing cell populations and for studying the roles of specific proteins in cell cycle progression and checkpoint control.
Mechanism of Action: Signaling Pathway
The primary mechanism by which this compound induces cell cycle arrest is through the stabilization of CDK inhibitors, such as p21Cip1/Waf1 and p27Kip1.[6][7] These proteins negatively regulate the activity of cyclin-CDK complexes that are essential for progression through the G1 phase and entry into the S phase. By preventing their degradation, this compound causes an accumulation of p21 and p27, leading to the inhibition of CDK2 and CDK4/6 activity and subsequent G1 arrest.[6][8]
Caption: Mechanism of this compound-induced G1 cell cycle arrest.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on various cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Proliferation and S-Phase Entry in Vascular Smooth Muscle Cells (VSMCs)
| Treatment Group | Decrease in Cell Number (Day 3) | Decrease in Cell Number (Day 5) | Decrease in S-Phase Entry |
| This compound | 60% | 80% | 86% |
| Data sourced from a study on rat aortic VSMCs.[7][9] |
Table 2: Effect of this compound on Cell Viability in Squamous Cell Carcinoma (SCC25)
| This compound Concentration | Treatment Duration | Cell Viability |
| 10 µM | 72 hours | Significantly reduced |
| Data indicates a dose-dependent decrease in cell viability.[6] |
Table 3: Inhibitory Concentration (IC50) of this compound
| Parameter | Value | Cell Type |
| IC50 (Proteasome Inhibition) | 4.8 µM | General |
| IC50 (Proliferation Inhibition) | 10 µM | C6 glioma cells |
| IC50 values can vary depending on the cell line and assay conditions.[6][9] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on cell cycle regulation.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability and proliferation.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., HeLa, MDA-MB-157)
-
Complete culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
After incubation, add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) for a specific duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
This protocol is for detecting changes in the protein levels of key cell cycle regulators like p21, p27, and cyclins after this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-p27, anti-cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in the previous protocols.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on cell cycle regulation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. clasto-Lactacystin beta-lactone | Proteasome inhibitor | Hello Bio [hellobio.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct proteasome inhibition by clasto-lactacystin beta-lactone permits the detection of ubiquitinated p21(waf1) in ML-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lovastatin-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The proteasome inhibitor this compound attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. The proteasome inhibitor this compound attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of Lactacystin for Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactacystin is a potent and selective inhibitor of the 26S proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins. By irreversibly binding to the catalytic β-subunits of the proteasome, this compound effectively blocks its proteolytic activity. This inhibition disrupts cellular processes such as cell cycle progression, apoptosis, and the regulation of inflammatory responses, making it a valuable tool for in vivo research in various disease models, including neurodegenerative disorders and cancer. In aqueous solutions, this compound is converted to its active form, clasto-Lactacystin β-lactone (also known as omuralide), which is the molecule that directly interacts with and inactivates the proteasome.[1][2][3] This document provides detailed application notes and protocols for the in vivo administration of this compound in animal models.
Data Presentation: Quantitative In Vivo Administration Data
The following tables summarize quantitative data from various studies on the in vivo administration of this compound.
| Animal Model | Application | Animal Species | Administration Route | Dosage | Duration/Frequency | Key Findings | Reference(s) |
| Parkinson's Disease | Induction of Parkinson's-like symptoms | Mouse (C57Bl/6) | Intranigral injection (stereotactic) | 2 µg | Single injection | Induced a Parkinson's disease-like motor phenotype 5-7 days post-injection.[2] | [2] |
| Glioma | Anti-tumor activity | Mouse (with C6 orthotopic xenograft) | Intravenous injection | 1.0 µg or 5.0 µ g/20g body weight | Daily for 7 days | Significantly smaller tumor size and promotion of apoptosis compared to control.[4][5] | [4][5] |
| Hypertension | Induction of hypertension | Rat (Wistar) | Oral (in drinking water) | 5 mg/kg/day | Six weeks | Induced a model of hypertension. | [6] |
| Glioma | Anti-tumor activity | Rat (Fischer-344 with 9L gliosarcoma) | Intracranial implantation of controlled-release polymers | 1.0%, 1.3%, and 1.5% this compound by weight in polymers | Continuous release over 21 days | Prolonged survival when polymers were implanted on the day of tumor implantation.[7] | [7] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Reconstitution: this compound is soluble in water up to 10 mM.[8] For most in vivo applications, sterile saline or PBS are suitable solvents. To prepare a stock solution, calculate the required amount of this compound based on the desired concentration and final volume.
-
Dissolution: Add the appropriate volume of sterile saline or PBS to the this compound powder in a sterile microcentrifuge tube. Vortex thoroughly until the powder is completely dissolved.
-
Sterilization: Filter the this compound solution through a 0.22 µm sterile filter into a new sterile tube to ensure sterility for in vivo administration.
-
Storage and Stability: this compound functions as a pro-drug and is converted to the more reactive but less stable clasto-lactacystin β-lactone (omuralide) in aqueous solutions.[1][2] Therefore, it is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at 4°C for no longer than a few hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is possible, but repeated freeze-thaw cycles should be avoided. Researchers should validate the stability of their specific formulation under their storage conditions.
Intraperitoneal (IP) Injection Protocol (Mouse)
Materials:
-
Prepared sterile this compound solution
-
Sterile syringe (1 mL)
-
70% ethanol
-
Gauze
Protocol:
-
Animal Restraint: Restrain the mouse by scruffing the neck and back skin to immobilize the head and body. The animal should be held in a supine position with its head tilted slightly downwards.[9][10]
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10]
-
Site Preparation: Clean the injection site with a gauze pad soaked in 70% ethanol.
-
Injection: Insert the needle, with the bevel facing up, at a 30-40° angle into the abdominal cavity.[9] The injection volume should not exceed 10 ml/kg body weight.[1][11]
-
Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.[10]
-
Administration: Slowly and steadily inject the this compound solution.
-
Withdrawal: Withdraw the needle and return the animal to its cage.
-
Monitoring: Monitor the animal for any signs of distress or adverse reactions.
Intravenous (IV) Tail Vein Injection Protocol (Mouse)
Materials:
-
Prepared sterile this compound solution
-
Sterile syringe (1 mL)
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
-
Gauze
Protocol:
-
Animal Preparation: Place the mouse in a restrainer. To aid in visualization of the tail veins, warm the tail using a heat lamp or a warming pad for a few minutes to induce vasodilation.[6][13]
-
Vein Identification: The lateral tail veins are located on either side of the tail.
-
Site Preparation: Clean the tail with a gauze pad soaked in 70% ethanol.
-
Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle, parallel to the vein.[6][12]
-
Administration: Slowly inject the this compound solution. A successful injection will show no resistance and no bleb formation at the injection site. The maximum bolus injection volume is typically 5 ml/kg.[6]
-
Withdrawal and Hemostasis: After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.[6]
-
Monitoring: Return the animal to its cage and monitor for any adverse effects.
Subcutaneous (SC) Injection Protocol (Mouse)
Materials:
-
Prepared sterile this compound solution
-
Sterile syringe (1 mL)
-
70% ethanol
-
Gauze
Protocol:
-
Animal Restraint: Restrain the mouse by scruffing the loose skin over the neck and shoulders.
-
Injection Site Identification: The area between the shoulder blades is a common site for subcutaneous injections.
-
Site Preparation: Clean the injection site with 70% ethanol.
-
Injection: Lift the skin to create a "tent." Insert the needle, with the bevel facing up, into the base of the tented skin, parallel to the body.[14][16]
-
Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel.[14]
-
Administration: Inject the this compound solution. The maximum volume per site is generally 5 ml/kg.[14]
-
Withdrawal: Withdraw the needle and gently massage the area to aid in the dispersal of the solution.
-
Monitoring: Return the animal to its cage and observe for any local reactions or signs of distress.
Oral Gavage Protocol (Mouse)
Materials:
-
Prepared sterile this compound solution
-
Sterile gavage needle (18-20 gauge for mice, with a rounded tip)[17]
-
Sterile syringe (1 mL)
Protocol:
-
Animal Restraint: Restrain the mouse by scruffing the neck and back, ensuring the head is held steady.[18][19]
-
Gavage Needle Measurement: Measure the gavage needle from the corner of the mouse's mouth to the last rib to estimate the distance to the stomach. Mark this length on the needle.[17]
-
Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.[18][20]
-
Delivery: Once the needle is in the esophagus, slowly administer the this compound solution. The maximum recommended volume is 10 ml/kg.[17]
-
Withdrawal: Gently and slowly withdraw the gavage needle.
-
Monitoring: Return the animal to its cage and monitor for any signs of respiratory distress or discomfort.[17]
Signaling Pathways and Experimental Workflows
Ubiquitin-Proteasome System Inhibition by this compound
This compound acts as a prodrug, converting to its active form, clasto-lactacystin β-lactone (omuralide), which covalently modifies the N-terminal threonine of the catalytic β-subunits of the 20S proteasome. This modification irreversibly inhibits the chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide hydrolyzing activities of the proteasome, leading to the accumulation of ubiquitinated proteins.[6][21]
This compound-Induced Apoptosis Signaling Pathway
Inhibition of the proteasome by this compound can trigger apoptosis through various mechanisms, including the accumulation of pro-apoptotic proteins like Bax and the activation of caspase cascades.[22][23][24] The disruption of mitochondrial membrane potential and release of cytochrome c are also key events in this process.[22]
This compound's Effect on the NF-κB Signaling Pathway
The NF-κB signaling pathway is tightly regulated by the proteasome-mediated degradation of its inhibitor, IκB. By inhibiting the proteasome, this compound prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity. This can sensitize cells to apoptosis.[11][14][25]
Experimental Workflow for In Vivo this compound Studies
This diagram outlines a general workflow for conducting in vivo experiments with this compound.
Pharmacokinetics and Toxicity
Systemic administration of this compound can be associated with toxicity, which has led to the development of local delivery methods, such as controlled-release polymers, for applications like glioma treatment.[7] High systemic doses may be required to cross the blood-brain barrier, potentially leading to off-target effects.[7] The pharmacokinetic profile of this compound in vivo is not extensively detailed in the public domain and is likely to be influenced by the route of administration, dose, and animal species. Researchers should conduct pilot studies to determine the optimal dose and to assess for any potential toxicity in their specific animal model. Monitoring animals for signs of distress, weight loss, and changes in behavior is crucial.
Conclusion
This compound is a powerful tool for studying the in vivo roles of the ubiquitin-proteasome system in various physiological and pathological processes. The protocols and data provided in this document offer a comprehensive guide for researchers to design and execute in vivo studies using this potent proteasome inhibitor. Adherence to sterile techniques, accurate dosing, and careful animal monitoring are paramount to obtaining reliable and reproducible results while ensuring animal welfare.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Mechanistic studies on the inactivation of the proteasome by this compound in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 5. The proteasome inhibitor this compound exerts its therapeutic effects on glioma via apoptosis: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. This compound: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Proteasome | Tocris Bioscience [tocris.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 11. ltk.uzh.ch [ltk.uzh.ch]
- 12. depts.ttu.edu [depts.ttu.edu]
- 13. research.vt.edu [research.vt.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. instechlabs.com [instechlabs.com]
- 20. ouv.vt.edu [ouv.vt.edu]
- 21. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ltk.uzh.ch [ltk.uzh.ch]
- 23. This compound-induced apoptosis of cultured mouse cortical neurons is associated with accumulation of PTEN in the detergent-resistant membrane fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journalomp.org [journalomp.org]
- 25. Inhibitory and stimulatory effects of this compound on expression of nitric oxide synthase type 2 in brain glial cells. The role of Ikappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Lactacystin for Neurodegenerative Disease Modeling
References
- 1. This compound, a proteasome inhibitor: discovery and its application in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic studies on the inactivation of the proteasome by this compound in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Nigral injection of a proteasomal inhibitor, this compound, induces widespread glial cell activation and shows various phenotypes of Parkinson's disease in young and adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.vub.be [researchportal.vub.be]
- 8. Frontiers | The proteasome inhibition mouse model of Parkinson's disease: insights into molecular and behavioral changes following intranigral this compound injection [frontiersin.org]
- 9. Proteasome inhibitor this compound induces cholinergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the unfolded protein response in neurodegeneration: A new approach to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The unfolded protein response in neurodegenerative diseases: a neuropathological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Endoplasmic Reticulum Unfolded Protein Response in Neurodegenerative Disorders and Its Potential Therapeutic Significance [frontiersin.org]
- 13. Frontiers | The Unfolded Protein Response and the Role of Protein Disulfide Isomerase in Neurodegeneration [frontiersin.org]
- 14. The proteasome inhibitor this compound exerts its therapeutic effects on glioma via apoptosis: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synaptic proteasome is inhibited in Alzheimer’s disease models and associates with memory impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Proteasome and Oxidative Stress in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The ubiquitin-proteasome system in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Proteasome Inhibitor this compound Induces Cholinergic Degeneration | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 21. Lack of Neuroprotective Effect of Celastrol Under Conditions of Proteasome Inhibition by this compound in In Vitro and In Vivo Studies: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of the Proteasome by this compound Enhances Oligodendroglial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of the proteasome by this compound enhances oligodendroglial cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lactacystin Technical Support Center: Troubleshooting Off-Target Effects
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving high concentrations of Lactacystin, focusing on its known off-target effects.
Frequently Asked Questions (FAQs)
Q1: My cells are showing significant toxicity or apoptosis at concentrations intended to only inhibit the proteasome. Is this an off-target effect?
A: It is highly possible. While this compound is a potent proteasome inhibitor, higher concentrations can lead to off-target activities that contribute to cytotoxicity. The primary on-target effect, inhibition of the proteasome, is known to induce apoptosis by disrupting the degradation of pro-apoptotic proteins and cell cycle regulators.[1][2] However, at concentrations as low as 1-5 µM, this compound also strongly inhibits the lysosomal enzyme Cathepsin A.[3][4] This dual inhibition can compound cellular stress and lead to apoptosis through multiple pathways, potentially explaining the heightened toxicity. For example, this compound has been shown to induce apoptosis in various cancer cell lines at concentrations between 5 µM and 10 µM.[5][6]
Q2: I am observing unexpected phenotypes related to lysosomal function or protein processing that don't seem connected to the ubiquitin-proteasome system. Could this compound be the cause?
A: Yes. This compound and its active metabolite, clasto-Lactacystin β-lactone, are known to inhibit the serine carboxypeptidase Cathepsin A, a lysosomal enzyme.[3] This inhibition is significant even at low micromolar concentrations.[4] Therefore, if your experimental observations include altered lysosomal morphology, accumulation of lysosomal substrates, or changes in pathways involving Cathepsin A, it is likely an off-target effect of this compound. This effect is specific to this compound, as other proteasome inhibitors like epoxomicin do not affect Cathepsin A at similar concentrations.[4]
Q3: How can I confirm that my observed cellular effect is due to specific proteasome inhibition and not an off-target activity?
A: To dissect on-target from off-target effects, a multi-step approach is recommended:
-
Use a Concentration Gradient: Determine the lowest effective concentration of this compound that inhibits proteasome activity in your system. Many specific proteasome-dependent effects can be observed at concentrations between 0.5 µM and 2 µM, which may minimize, but not eliminate, Cathepsin A inhibition.[7]
-
Use a More Specific Inhibitor: Perform parallel experiments with a different class of proteasome inhibitor that does not inhibit Cathepsin A, such as epoxomicin.[4] If the phenotype persists with epoxomicin, it is more likely to be a direct result of proteasome inhibition.
-
Directly Measure Enzyme Activity: Assay the activity of both the proteasome and Cathepsin A in your experimental system at the concentrations of this compound you are using. This provides direct evidence of which targets are being inhibited.
Q4: What is the recommended working concentration to maintain maximum specificity for the proteasome?
A: For maximal specificity, it is crucial to use the lowest concentration of this compound that achieves the desired level of proteasome inhibition. While the IC50 for the 20S proteasome is approximately 4.8 µM, significant inhibition of its chymotrypsin-like activity can be seen at much lower concentrations (e.g., 66% inhibition at 1 µM in vitro).[7][8] In cell culture, concentrations between 0.5 µM and 5 µM are often sufficient to study proteasome-dependent processes while minimizing off-target effects and overt cytotoxicity.[7][9] However, be aware that even at 1 µM, significant inhibition of Cathepsin A can occur.[3][4] Always perform a dose-response curve in your specific cell model to identify the optimal concentration.
Quantitative Data on this compound Inhibition
The following tables summarize the inhibitory concentrations of this compound against its primary on-target and key off-target enzymes, as well as concentration-dependent cellular outcomes.
Table 1: this compound - On-Target vs. Off-Target Efficacy
| Target | Enzyme Class | Reported IC50 / Inhibitory Concentration | Notes |
| 20S Proteasome | Threonine Protease | IC50 = 4.8 µM[5][8] | Primary Target. Irreversibly inhibits the β5 subunit. |
| Cathepsin A | Serine Carboxypeptidase | ~50% inhibition at 1 µM (β-lactone)[4] | Major off-target. Inhibition observed in multiple cell types. |
| Near-complete inhibition at 1-5 µM[3] | |||
| Tripeptidyl Peptidase II | Serine Peptidase | ~50% inhibition at 10 µM[7] | A potential off-target at higher concentrations. |
Table 2: Concentration-Dependent Cellular Effects of this compound
| Concentration Range | Observed Cellular Effects | Cell Type Examples |
| 0.5 - 2 µM | Modulation of antigen presentation without cytotoxicity[7] | Fibroblasts, T-cells |
| Enhanced oligodendroglial cell differentiation[9] | Primary oligodendrocytes | |
| 5 - 10 µM | Induction of apoptosis and cell cycle arrest (G2/M)[5] | PC12, C6 glioma cells |
| Inhibition of cell proliferation (IC50 ≈ 10 µM)[5] | C6 glioma cells | |
| Downregulation of NF-κB activity[6] | MKN28 gastric cancer cells | |
| > 10 µM | Significant reduction in cell viability[10] | SCC25 tongue cancer cells |
| Inhibition of vascular smooth muscle cell migration[11] | Rat aortic smooth muscle cells |
Experimental Protocols
Protocol 1: Basic Proteasome Activity Assay
This protocol allows for the measurement of the chymotrypsin-like activity of the 20S proteasome in cell lysates, which is strongly inhibited by this compound.
-
Lysate Preparation:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 1 mM EDTA, 0.025% digitonin).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
-
Activity Measurement:
-
Determine the protein concentration of the supernatant.
-
In a 96-well black plate, add 20-50 µg of protein lysate to each well.
-
Add assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Initiate the reaction by adding a fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC) to a final concentration of 50-100 µM.
-
Immediately measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Normalize the activity of treated samples to the vehicle control to determine the percent inhibition.
-
Protocol 2: Basic Cathepsin A Activity Assay
This protocol measures the carboxypeptidase activity of Cathepsin A, which is inhibited by this compound.
-
Lysate Preparation:
-
Prepare cell lysates as described in Protocol 1, using a buffer appropriate for lysosomal enzymes (e.g., containing a non-ionic detergent like Triton X-100).
-
-
Activity Measurement:
-
In a 96-well plate, add 20-50 µg of protein lysate to each well.
-
Add an acidic assay buffer (e.g., 100 mM sodium acetate, pH 5.5) to activate Cathepsin A.
-
Initiate the reaction by adding a specific Cathepsin A substrate, such as Cbz-Phe-Ala.[3]
-
Incubate at 37°C for 1-2 hours.
-
-
Data Analysis:
-
The hydrolysis of the substrate can be measured using various methods, such as HPLC or a coupled enzymatic reaction that produces a colorimetric or fluorescent signal.
-
Compare the activity in this compound-treated samples to the vehicle control to calculate percent inhibition.
-
Visualizations
Caption: Troubleshooting workflow for identifying this compound off-target effects.
References
- 1. This compound, a specific inhibitor of the proteasome, induces apoptosis in human monoblast U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a specific inhibitor of the proteasome, inhibits human platelet lysosomal cathepsin A-like enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits cathepsin A activity in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Investigation the mechanism of the apoptosis induced by this compound in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Selective Proteasome Inhibitors this compound and Epoxomicin Can Be Used to Either Up- or Down-Regulate Antigen Presentation at Nontoxic Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the Proteasome by this compound Enhances Oligodendroglial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journalomp.org [journalomp.org]
- 11. The proteasome inhibitor this compound attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury - PMC [pmc.ncbi.nlm.nih.gov]
How to store Lactacystin stock solutions for long-term use.
This guide provides detailed information, frequently asked questions, and troubleshooting advice for the long-term storage and use of Lactacystin stock solutions, tailored for researchers and scientists.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions for long-term storage?
A1: For long-term stability, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO (approx. 20 mg/mL).[1] While it is also soluble in ethanol and DMF, DMSO is most commonly used for preparing high-concentration, long-term stocks. Aqueous buffers like PBS are not recommended for storage for more than one day due to rapid hydrolysis.[1]
Q2: At what temperature should I store my this compound stock solutions?
A2: this compound stock solutions should be stored at -20°C for short-to-medium-term storage (up to one month). For long-term storage (greater than one month), -80°C is recommended to minimize degradation.[2] Solid, lyophilized this compound should be stored at -20°C.[1]
Q3: How long can I store my this compound stock solution?
A3: The stability of your stock solution depends on the solvent and storage temperature. As a general guideline, solutions in DMSO can be stored for up to one month at -20°C.[3] For longer durations, storage at -80°C is preferable. The active metabolite of this compound, clasto-Lactacystin β-lactone, is noted to be stable in DMSO for up to one month at -80°C, after which some degradation may occur.[2]
Q4: Is it necessary to aliquot my stock solution?
A4: Yes. Aliquoting the stock solution into single-use volumes is highly recommended. This practice minimizes the number of freeze-thaw cycles, which can accelerate degradation and introduce moisture, compromising the stability of the compound.
Q5: Why are my aqueous working solutions of this compound unstable?
A5: this compound is a prodrug. In aqueous solutions, it undergoes spontaneous hydrolysis to form its active metabolite, clasto-Lactacystin β-lactone.[4][5] This active form then irreversibly inhibits the proteasome. However, this β-lactone intermediate is also susceptible to further hydrolysis into an inactive acid.[2][6] Due to this inherent chemical instability in water, aqueous working solutions should be prepared fresh and used immediately.[1][2]
Storage Conditions Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Solvent | Concentration | Temperature | Stability/Duration |
| Solid (as supplied) | N/A | N/A | -20°C | Up to 2 years |
| Stock Solution | DMSO or DMF | ~20 mg/mL | -20°C | Up to 1 month |
| Stock Solution | DMSO or DMF | ~20 mg/mL | -80°C | > 1 month (Recommended) |
| Stock Solution | Ethanol | ~1 mg/mL | -20°C | Short-term |
| Working Solution | Aqueous Buffer | Dependent on experiment | 4°C or RT | Use immediately (< 1 day) |
Troubleshooting Guide
Q: My experiment is not working. How can I determine if my this compound has lost its activity?
A: Loss of activity is the most common issue and is typically due to degradation.
-
Cause 1: Improper Storage: Stock solutions may have been stored for too long at -20°C, or subjected to multiple freeze-thaw cycles.
-
Cause 2: Working Solution Instability: Working solutions prepared in aqueous buffers were not used immediately. This compound rapidly converts to its active form and then to an inactive form in aqueous environments.[2][5]
-
Solution: The best way to verify activity is to perform a functional assay. You can use a commercially available proteasome activity assay kit which typically measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate like Suc-LLVY-AMC.[7] Compare the inhibition profile of your stored aliquot to a freshly prepared solution from a new vial of solid this compound. See the protocol below for a general validation workflow.
Q: I saw a precipitate when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A: Precipitation can occur when a highly concentrated organic stock is rapidly diluted into an aqueous buffer where its solubility is much lower.
-
Cause: The final concentration of this compound in the aqueous medium may have exceeded its solubility limit (approx. 2 mg/mL in PBS).[1] The residual DMSO concentration may also be too low to keep it dissolved.
-
Solution:
-
Increase Final Volume: Ensure the final concentration is well below the solubility limit.
-
Stepwise Dilution: Instead of adding the stock directly to the final volume, try a serial dilution.
-
Vortexing: When adding the stock to the aqueous buffer, vortex or pipette vigorously to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) may slightly increase solubility.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution in DMSO.
Materials:
-
This compound (Molecular Weight: ~376.4 g/mol ; check certificate of analysis for batch-specific value).
-
Anhydrous, sterile DMSO.
-
Sterile, polypropylene microcentrifuge tubes.
Procedure:
-
Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes to prevent moisture condensation.
-
To prepare a 10 mM stock from 1 mg of this compound, add 265.7 µL of DMSO. Adjust the volume based on the batch-specific molecular weight and desired concentration.
-
Calculation: Volume (µL) = [Mass (mg) / MW ( g/mol )] / Concentration (mM) * 1,000,000
-
-
Vortex the solution thoroughly until all the solid is completely dissolved. This compound should appear as a clear film, so ensure it has been fully reconstituted from the vial walls.[1]
-
Aliquot the stock solution into single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for long-term storage.
Protocol 2: Functional Validation of this compound Stock
This protocol provides a general workflow to test the inhibitory activity of a stored this compound solution using a commercial fluorometric proteasome assay kit.
Principle: This assay measures the chymotrypsin-like activity of the 20S proteasome. Active this compound will inhibit the proteasome, leading to a decrease in the fluorescence signal generated from the cleavage of a peptide substrate (e.g., Suc-LLVY-AMC).
Procedure:
-
Prepare Reagents: Following the manufacturer's instructions for the assay kit, prepare the assay buffer, proteasome substrate, and purified 20S proteasome or cell lysate.
-
Prepare this compound Dilutions:
-
Thaw your stored this compound aliquot and a new, freshly prepared "control" stock solution.
-
Create a dilution series for both your test and control stocks in the assay buffer. A typical final concentration range to test for proteasome inhibition is 1-25 µM.
-
-
Set up the Assay Plate: In a 96-well black plate suitable for fluorescence readings, set up the following conditions in triplicate:
-
Negative Control: Assay buffer + proteasome (no inhibitor).
-
Test Wells: Assay buffer + proteasome + dilutions of your stored this compound.
-
Positive Control Wells: Assay buffer + proteasome + dilutions of your fresh this compound.
-
-
Initiate the Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubate and Read: Incubate the plate at 37°C, protected from light. Measure the fluorescence (e.g., Ex/Em = 350-380/440-460 nm for AMC-based substrates) over time (e.g., every 5 minutes for 1 hour) using a plate reader.[7]
-
Analyze Data: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition. Compare the inhibition curve (percent inhibition vs. concentration) of your stored this compound to that of the fresh stock. A significant rightward shift in the IC50 value for your stored stock indicates a loss of activity.
Diagrams
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. hellobio.com [hellobio.com]
- 4. Mechanistic studies on the inactivation of the proteasome by this compound in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The proteasome inhibitor this compound attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
Why is my Lactacystin experiment not showing proteasome inhibition?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with proteasome inhibition experiments using lactacystin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the proteasome?
A1: this compound is a natural product isolated from Streptomyces bacteria.[1][2] It is a highly specific and irreversible inhibitor of the 20S and 26S proteasome.[3][4][5] this compound itself is a prodrug. In aqueous solution, it spontaneously converts to its active form, clasto-lactacystin β-lactone (also known as omuralide).[2][4][6][7] This active compound then covalently modifies the N-terminal threonine residue of the proteasome's catalytic β-subunits, leading to irreversible inhibition of its proteolytic activities (chymotrypsin-like, trypsin-like, and caspase-like).[1][2][4][8]
Q2: What is the difference between this compound and its β-lactone form?
A2: this compound is the stable precursor molecule. The β-lactone is the highly reactive, cell-permeable form that directly inhibits the proteasome.[1][9] Some evidence suggests that only the β-lactone form can efficiently cross the cell membrane.[9][10] Once inside the cell, the β-lactone can also react with intracellular glutathione to form an adduct that acts as a reservoir, slowly releasing the active β-lactone over time.[9][11]
Q3: How stable is this compound in solution?
A3: this compound is not stable in aqueous solutions, especially at neutral or alkaline pH.[7][12] It will spontaneously convert to the active β-lactone and can also hydrolyze to an inactive dihydroxy acid.[10][12] It is crucial to prepare fresh solutions of this compound in a suitable solvent (like DMSO) and add it to aqueous culture media or assay buffers immediately before use. Stock solutions in DMSO should be stored at -20°C or -80°C.
Q4: What are the typical working concentrations for this compound in cell culture?
A4: The effective concentration of this compound can vary significantly depending on the cell line, incubation time, and experimental endpoint. However, a common starting range is 1-10 µM.[3][6][13][14] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Severe effects on cell proliferation and viability can be observed at higher concentrations (e.g., >10 µM) or with prolonged exposure.[15]
Troubleshooting Guide: Why is my this compound Experiment Not Showing Proteasome Inhibition?
If you are not observing the expected inhibition of proteasome activity, systematically review the following potential issues.
Problem 1: Reagent Integrity and Handling
Your this compound may be inactive due to improper storage or handling.
-
Question: Did I prepare the this compound solution correctly?
-
Answer: this compound should be dissolved in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution. This stock should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[16][17] When preparing working solutions, dilute the stock immediately before adding it to your cells or assay. Do not store this compound in aqueous buffers for extended periods.[12]
-
-
Question: Is my this compound old or degraded?
-
Answer: Over time, especially with improper storage, this compound can degrade. If you suspect degradation, it is best to purchase a new vial of the compound. The active β-lactone form is particularly unstable in aqueous environments.[10]
-
Problem 2: Experimental Design and Protocol
The parameters of your experiment may not be optimal for observing inhibition.
-
Question: Is the this compound concentration appropriate for my cell line?
-
Answer: The IC50 for this compound can vary. A concentration that works for one cell line may be ineffective in another. Perform a dose-response curve (e.g., 0.1 µM to 25 µM) to find the optimal concentration.[3]
Table 1: Example Dose-Response Data for a Hypothetical Cell Line
This compound Conc. (µM) Proteasome Activity (% of Control) Cell Viability (% of Control) 0 (Vehicle) 100% 100% 0.5 85% 98% 1.0 60% 95% 5.0 25% 80% 10.0 10% 65% | 20.0 | <5% | 40% |
-
-
Question: Is the incubation time sufficient?
-
Answer: this compound is an irreversible inhibitor, but the inhibition process takes time. The conversion to the active β-lactone and subsequent binding to the proteasome is not instantaneous.[4] An incubation time of 1-2 hours is often sufficient to see significant inhibition, but longer times (4-24 hours) may be necessary depending on the assay.[3][5]
-
Problem 3: Assay and Readout Method
The method used to measure proteasome activity may not be sensitive enough or could be flawed.
-
Question: How am I measuring proteasome inhibition?
-
Answer: There are two primary methods:
-
Fluorogenic Peptide Substrate Assay: This method measures the chymotrypsin-like, trypsin-like, or caspase-like activity of the proteasome in cell lysates using specific peptide substrates that release a fluorescent molecule upon cleavage.[16][18][19]
-
Western Blot for Ubiquitinated Proteins: Inhibition of the proteasome leads to the accumulation of poly-ubiquitinated proteins. This can be detected by running a Western blot on lysates from treated cells using an anti-ubiquitin antibody.
-
-
-
Question: Are my assay controls working correctly?
-
Answer: Every assay should include proper controls.
Table 2: Essential Controls for Proteasome Inhibition Assays
Control Type Purpose Expected Outcome Vehicle Control To control for the effect of the solvent (e.g., DMSO). Normal (high) proteasome activity. Positive Control Inhibitor To confirm the assay can detect inhibition (e.g., MG-132).[18] Low proteasome activity; high ubiquitin signal. Untreated Control Baseline cellular proteasome activity. Normal (high) proteasome activity. | Blank (No Lysate) | To measure background fluorescence of the assay buffer/substrate.[19] | Very low signal. |
-
-
Question: Is there an issue with my cell lysate preparation?
-
Answer: When preparing lysates for a proteasome activity assay, do not include broad-spectrum protease inhibitors in your lysis buffer, as this can interfere with the measurement.[18] Ensure lysis is complete to release the proteasomes.
-
Experimental Protocols
Protocol 1: Measuring Proteasome Activity in Cell Lysates
This protocol is adapted from commercially available fluorometric assay kits.[16][17][18]
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound (and controls) for the desired time (e.g., 2-6 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a non-denaturing lysis buffer (without protease inhibitors).
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (this is your cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Proteasome Activity Assay:
-
In a black, 96-well plate, add a standardized amount of protein (e.g., 20-50 µg) from each lysate to separate wells.
-
Add assay buffer to bring the total volume to 100 µL.
-
Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
-
Data Acquisition: Measure fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC).[17][18]
Protocol 2: Western Blot for Poly-Ubiquitinated Proteins
-
Cell Treatment: Treat cells with this compound as described above. A 4-8 hour treatment is typically sufficient to see ubiquitin accumulation.
-
Lysis and Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a standard RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration for each sample.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate. An accumulation of high molecular weight smears and bands indicates proteasome inhibition.
-
Visualizations
Caption: Mechanism of this compound Action.
Caption: Troubleshooting Decision Tree.
Caption: Proteasome Inhibition Experimental Workflow.
References
- 1. This compound, a proteasome inhibitor: discovery and its application in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The proteasome inhibitor this compound attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic studies on the inactivation of the proteasome by this compound: a central role for clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic studies on the inactivation of the proteasome by this compound in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic studies on the inactivation of the proteasome by this compound in cultured cells. | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. The proteasome inhibitor this compound exerts its therapeutic effects on glioma via apoptosis: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Selective Proteasome Inhibitors this compound and Epoxomicin Can Be Used to Either Up- or Down-Regulate Antigen Presentation at Nontoxic Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. abcam.com [abcam.com]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Lactacystin incubation time for specific cell lines.
Welcome to the technical support center for optimizing lactacystin incubation times for your specific cell lines. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this potent proteasome inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a specific and irreversible inhibitor of the 26S proteasome.[1][2][3] It covalently modifies the N-terminal threonine of catalytic β-subunits within the 20S proteasome core particle, primarily inhibiting its chymotrypsin-like activity.[3][4] This inhibition leads to the accumulation of ubiquitinated proteins, which can trigger a variety of cellular responses, including cell cycle arrest, apoptosis, and changes in signaling pathways.[2][3][5] this compound itself is a prodrug that spontaneously converts to its active form, clasto-lactacystin β-lactone, which is the species that enters the cell and inhibits the proteasome.[6][7]
Q2: I am not seeing the expected level of proteasome inhibition. What are the possible reasons?
Several factors could contribute to suboptimal proteasome inhibition:
-
Incorrect Concentration: The effective concentration of this compound is highly cell-line dependent. A concentration that is effective in one cell line may be insufficient in another. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Insufficient Incubation Time: The time required to observe significant proteasome inhibition can vary. While some effects can be seen within a few hours, longer incubation times (e.g., 24 hours or more) may be necessary to achieve maximal inhibition and observe downstream cellular effects.[1][8]
-
Cellular Efflux: Some cell lines may actively pump out the inhibitor, reducing its intracellular concentration.
-
Reagent Quality: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Q3: My cells are dying at concentrations where I expect to see proteasome inhibition without significant cytotoxicity. How can I address this?
-
Optimize Concentration and Incubation Time: High concentrations or prolonged incubation times can lead to excessive proteasome inhibition and induce apoptosis.[2][9] It is critical to perform a time-course and dose-response experiment to find a window where proteasome activity is inhibited without causing widespread cell death.
-
Assess Viability Concurrently: Always run a cell viability assay in parallel with your proteasome inhibition experiment. This will help you correlate the level of proteasome inhibition with its effect on cell health.
-
Consider the Cell Line's Sensitivity: Different cell lines have varying sensitivities to proteasome inhibitors. Some may be inherently more prone to apoptosis following this compound treatment.
Q4: How do I determine the optimal this compound incubation time for my specific cell line?
The optimal incubation time depends on the experimental endpoint.
-
For observing primary proteasome inhibition: Shorter incubation times (e.g., 1-6 hours) may be sufficient.[10]
-
For studying downstream effects like apoptosis or cell cycle arrest: Longer incubation times (e.g., 8-72 hours) are typically required.[1][2][5]
The best approach is to perform a time-course experiment, testing a range of incubation times (e.g., 2, 4, 8, 12, 24, 48 hours) at a fixed, predetermined optimal concentration of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low proteasome inhibition | - this compound concentration is too low.- Incubation time is too short.- Inactive this compound reagent. | - Perform a dose-response curve (e.g., 1 µM to 25 µM) to determine the EC50 for your cell line.- Increase the incubation time. Perform a time-course experiment.- Use a fresh stock of this compound and verify its activity with a positive control cell line. |
| High cell death/cytotoxicity | - this compound concentration is too high.- Incubation time is too long.- Cell line is highly sensitive. | - Titrate down the this compound concentration.- Reduce the incubation time.- Perform a viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic threshold. |
| Inconsistent results between experiments | - Variation in cell density at the time of treatment.- Inconsistent incubation conditions.- Variability in reagent preparation. | - Ensure consistent cell seeding density and confluency.- Maintain consistent incubator conditions (temperature, CO2, humidity).- Prepare fresh this compound dilutions for each experiment from a reliable stock. |
| Unexpected off-target effects | - this compound can inhibit other enzymes like cathepsin A at certain concentrations.[2][10] | - Use the lowest effective concentration of this compound.- Consider using other, more specific proteasome inhibitors like epoxomicin to confirm that the observed effects are due to proteasome inhibition.[10] |
Data Presentation
Table 1: Effective this compound Concentrations and Incubation Times in Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Oligodendroglial Cells (OLGc) | 50 - 200 nM | 24 - 72 hours | Increased viability (24h), decreased proliferation, differentiation | [1] |
| C6 Glioma | 2.5 - 10 µM | 24 hours | Suppressed cell growth, increased apoptosis | [2][5] |
| PC12 | 5 - 20 µM | 8 - 24 hours | Decreased cell viability, apoptosis, G2/M arrest | [2][5] |
| HT-29 | 7.5 µM | 4 - 48 hours | Increased reactive oxygen species | [2][5] |
| HeLa | up to 25.6 µM | 1 hour | No cytotoxicity, decreased RVP infection | [2] |
| Murine Melanoma | 5 µM | 6 - 12 hours | Reduced cathepsin A activity | [10] |
| Vascular Smooth Muscle Cells (VSMC) | 10 - 20 µM | 72 hours | Decreased cell number, inhibition of S-phase entry | [11] |
| Jurkat | Varies | 30 minutes | Proteasome inhibition | |
| C2C12 | Varies | 4 hours | Inhibition of protein degradation |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a method to determine the effective concentration of this compound for a specific cell line using a cell viability assay.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach over-confluency by the end of the experiment.
-
This compound Dilution Series: Prepare a series of this compound dilutions in complete cell culture medium. A typical starting range is from 0.1 µM to 50 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours) under standard cell culture conditions.
-
Cell Viability Assay: After incubation, assess cell viability using a standard method such as the MTT or MTS assay.[12]
-
Data Analysis: Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%). This will help you select appropriate concentrations for subsequent experiments.
Protocol 2: Assessing Proteasome Activity
This protocol describes a common method to measure the chymotrypsin-like activity of the proteasome in cell lysates.
-
Cell Treatment: Treat your cells with the desired concentrations of this compound for the chosen incubation time. Include a vehicle-treated control.
-
Cell Lysis: Harvest the cells and prepare a cell lysate using a suitable lysis buffer (e.g., containing 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100).[13] Keep the lysates on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
Proteasome Activity Assay:
-
In a 96-well black plate, add a standardized amount of protein from each lysate.
-
Add a fluorogenic proteasome substrate that measures chymotrypsin-like activity (e.g., Suc-LLVY-AMC).[13]
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation / 460 nm emission for AMC).[13][14]
-
-
Data Analysis: Compare the fluorescence intensity of the this compound-treated samples to the vehicle control to determine the percentage of proteasome inhibition.
Mandatory Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: this compound's mechanism of action and downstream effects.
References
- 1. Inhibition of the Proteasome by this compound Enhances Oligodendroglial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a proteasome inhibitor: discovery and its application in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic studies on the inactivation of the proteasome by this compound in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Selective Proteasome Inhibitors this compound and Epoxomicin Can Be Used to Either Up- or Down-Regulate Antigen Presentation at Nontoxic Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The proteasome inhibitor this compound exerts its therapeutic effects on glioma via apoptosis: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits cathepsin A activity in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The proteasome inhibitor this compound attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physiology.elte.hu [physiology.elte.hu]
- 13. 20S Proteasome Activity Assay | APT280 [merckmillipore.com]
- 14. studylib.net [studylib.net]
Is Lactacystin active form (β-lactone) commercially available?
Welcome to the technical support center for clasto-Lactacystin β-lactone. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent proteasome inhibitor in their experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: Is the active form of Lactacystin, the β-lactone, commercially available?
Yes, the active form, clasto-Lactacystin β-lactone (also known as omuralide), is commercially available from various life science research suppliers. It is synthesized to provide a more direct and potent tool for proteasome inhibition studies compared to its precursor, this compound.
Q2: What is the primary mechanism of action for clasto-Lactacystin β-lactone?
clasto-Lactacystin β-lactone is a potent, irreversible, and cell-permeable inhibitor of the 20S proteasome. It covalently modifies the N-terminal threonine residue of the catalytic β-subunits of the proteasome. This modification blocks the chymotrypsin-like, trypsin-like, and caspase-like peptidase activities of the proteasome, leading to an accumulation of ubiquitinated proteins that would normally be degraded.
Q3: What is the difference between this compound and clasto-Lactacystin β-lactone?
This compound is a natural product that acts as a prodrug. In aqueous solutions or within cells, it spontaneously converts to its active form, clasto-Lactacystin β-lactone, through the elimination of N-acetylcysteine.[1] clasto-Lactacystin β-lactone is the actual species that directly interacts with and inhibits the proteasome.[1] As a result, the β-lactone form exhibits higher potency, with some studies indicating it is at least 10 times more active than the parent this compound, potentially due to increased cell permeability.[2][3]
Q4: How should I store and handle clasto-Lactacystin β-lactone?
For long-term storage, the solid compound should be stored at -20°C under desiccating conditions, where it can be stable for up to two years.[3] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C for up to one month.[4] It is important to note that clasto-Lactacystin β-lactone is susceptible to hydrolysis in aqueous buffers, so it is recommended to prepare aqueous solutions fresh for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected inhibition of proteasome activity. | Degradation of the compound. clasto-Lactacystin β-lactone is sensitive to hydrolysis in aqueous solutions. | Prepare fresh dilutions in your experimental buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Incorrect concentration. The effective concentration can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations typically range from the nanomolar to low micromolar scale. | |
| High levels of cytotoxicity observed. | Concentration is too high. Excessive proteasome inhibition can lead to apoptosis. | Reduce the concentration of clasto-Lactacystin β-lactone used. Determine the IC50 for your cell line to identify a suitable working concentration. |
| Extended incubation time. Prolonged exposure can be toxic to cells. | Optimize the incubation time. A shorter treatment duration may be sufficient to achieve the desired level of proteasome inhibition without inducing significant cell death. | |
| Variability in results between experiments. | Inconsistent cell health or density. The physiological state of the cells can influence their response to treatment. | Ensure consistent cell culture conditions, including passage number, confluency, and media composition. |
| Precipitation of the compound. The compound may precipitate in aqueous media if the solubility limit is exceeded. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and does not affect cell viability. Visually inspect the medium for any signs of precipitation after adding the compound. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for clasto-Lactacystin β-lactone.
| Parameter | Value | Notes |
| Molecular Weight | 213.23 g/mol | |
| Purity | >95% (typically) | Varies by supplier. |
| IC50 (20S Proteasome) | ~50 nM | Potent inhibitor. |
| Solubility in DMSO | Up to 75 mM | |
| Solubility in Water | Up to 10 mM | |
| Storage (Solid) | -20°C | Stable for ≥ 2 years.[3] |
| Storage (Solution) | -20°C | Stable for up to 1 month.[4] |
Experimental Protocols
Cell Culture Treatment with clasto-Lactacystin β-lactone
This protocol provides a general guideline for treating adherent cells in culture with clasto-Lactacystin β-lactone to study its effects on protein degradation and cell signaling.
Materials:
-
clasto-Lactacystin β-lactone solid
-
Anhydrous DMSO
-
Complete cell culture medium appropriate for your cell line
-
Adherent cells plated in multi-well plates
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease and phosphatase inhibitor cocktails
Procedure:
-
Stock Solution Preparation:
-
Allow the vial of solid clasto-Lactacystin β-lactone to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the solid in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use tubes and store at -20°C.
-
-
Cell Plating:
-
Plate your cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the time of treatment.
-
-
Treatment:
-
On the day of the experiment, thaw a single-use aliquot of the clasto-Lactacystin β-lactone stock solution.
-
Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium and mix well immediately before adding to the cells to minimize hydrolysis.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of clasto-Lactacystin β-lactone. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Cell Lysis and Protein Extraction:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold cell lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 10-15 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction for downstream analysis (e.g., Western blotting, proteasome activity assays).
-
Visualizations
Signaling Pathway of Proteasome Inhibition by clasto-Lactacystin β-lactone
Caption: Inhibition of the 20S proteasome by clasto-Lactacystin β-lactone leads to the accumulation of ubiquitinated proteins, including cell cycle regulators like p21 and p27, resulting in cell cycle arrest and apoptosis.
Experimental Workflow for Assessing Proteasome Inhibition
Caption: A typical experimental workflow for studying the effects of clasto-Lactacystin β-lactone on cultured cells, from treatment to downstream analysis.
References
- 1. Mechanistic studies on the inactivation of the proteasome by this compound: a central role for clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. clasto-Lactacystin beta-lactone | Proteasome inhibitor | Hello Bio [hellobio.com]
Validation & Comparative
Verifying Proteasome Inhibition After Lactacystin Treatment: A Comparative Guide
For researchers in cellular biology and drug development, ensuring the effective inhibition of the proteasome is a critical step in experimental design. Lactacystin, a highly specific and potent proteasome inhibitor, is a widely used tool for studying the ubiquitin-proteasome system. This guide provides a comparative overview of key experimental methods to verify proteasome inhibition following this compound treatment, offering detailed protocols and data presentation to support your research.
Mechanism of Action: this compound
This compound is a natural product isolated from Streptomyces.[1][2] In aqueous solutions, it is converted to its active form, clasto-lactacystin β-lactone (also known as omuralide).[2][3] This active compound covalently binds to the N-terminal threonine residue of the catalytic β-subunits of the 20S proteasome, leading to irreversible inhibition of its proteolytic activity.[1][2] This high specificity distinguishes this compound from other proteasome inhibitors like MG132, a peptide aldehyde that can also inhibit other proteases.[4][5]
Core Experimental Approaches for Verification
Three primary methods are commonly employed to confirm proteasome inhibition by this compound: assessing the proteasome's enzymatic activity directly, monitoring the accumulation of ubiquitinated proteins, and evaluating the downstream effects on cell viability.
Proteasome Activity Assays
This is the most direct method to quantify the inhibitory effect of this compound. These assays typically use a fluorogenic peptide substrate that mimics a proteasome target. Cleavage of the substrate by an active proteasome releases a fluorescent molecule, and the signal intensity is proportional to the proteasome's activity.
Comparison of Proteasome Inhibitors on Chymotrypsin-Like Activity:
| Inhibitor | Target | Mechanism | Typical Concentration | Expected Inhibition |
| This compound | 20S Proteasome (β-subunits) | Irreversible, covalent | 1-10 µM | >90% |
| MG132 | Proteasome, Calpains | Reversible, peptide aldehyde | 1-10 µM | >90% |
| Bortezomib (Velcade) | 26S Proteasome (β5 subunit) | Reversible, boronate | 10-100 nM | >90% |
Experimental Protocol: Fluorogenic Proteasome Activity Assay
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound or other inhibitors for the specified time.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., containing 25 mM HEPES, pH 7.5, 5 mM EDTA, 2 mM ATP, and 0.5% NP-40).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method like the Bradford assay.
-
-
Assay Reaction:
-
In a 96-well black plate, add 20-50 µg of protein lysate to each well.
-
Add the fluorogenic substrate, such as Suc-LLVY-AMC (for chymotrypsin-like activity), to a final concentration of 50-100 µM.[5]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition:
Western Blotting for Ubiquitinated Proteins
An indirect yet highly effective method to confirm proteasome inhibition is to measure the accumulation of polyubiquitinated proteins. When the proteasome is blocked, proteins tagged with ubiquitin for degradation are not cleared and build up within the cell. This can be visualized by Western blotting using an antibody that recognizes ubiquitin.
Expected Results from Western Blotting:
| Treatment | Ubiquitinated Protein Signal | Interpretation |
| Untreated Control | Low to moderate smear at high molecular weights | Basal level of protein turnover |
| This compound (1-10 µM) | Intense high molecular weight smear | Successful proteasome inhibition |
| MG132 (1-10 µM) | Intense high molecular weight smear | Successful proteasome inhibition |
Experimental Protocol: Western Blot for Ubiquitin
-
Sample Preparation:
-
Treat cells with this compound as described previously.
-
Lyse the cells in a lysis buffer containing protease and deubiquitinase inhibitors (e.g., RIPA buffer with PMSF and N-ethylmaleimide).
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
-
Data Analysis:
-
The appearance of a dense ladder or smear of high-molecular-weight bands in the this compound-treated lanes, compared to the control, confirms the accumulation of ubiquitinated proteins.
-
Cell Viability Assays
Proteasome inhibition disrupts cellular homeostasis and can lead to cell cycle arrest and apoptosis.[1] Therefore, assessing cell viability can serve as a downstream functional confirmation of this compound's effect. Common assays include MTT, MTS, and ATP-based luminescence assays.
Comparative Effects of Proteasome Inhibitors on Cell Viability:
| Assay | Principle | This compound Effect (Typical) | MG132 Effect (Typical) |
| MTT/MTS | Measures metabolic activity via mitochondrial reductase | Dose-dependent decrease in viability | Dose-dependent decrease in viability |
| ATP-based | Measures cellular ATP levels as an indicator of viability | Dose-dependent decrease in luminescence | Dose-dependent decrease in luminescence |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations for 24-72 hours.
-
-
MTT Incubation:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. A dose-dependent decrease in viability provides functional evidence of this compound's activity.
-
Conclusion
Verifying proteasome inhibition after this compound treatment is essential for the accurate interpretation of experimental results. By employing a combination of direct enzymatic assays, indirect measurement of substrate accumulation, and functional cell-based assays, researchers can confidently confirm the on-target effects of this potent inhibitor. This guide provides the necessary framework and comparative data to design and execute these verification experiments effectively.
References
- 1. This compound, a proteasome inhibitor: discovery and its application in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The proteasome inhibitor this compound attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Proteasome by this compound Enhances Oligodendroglial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome Inhibitors [labome.com]
- 6. studylib.net [studylib.net]
- 7. resources.novusbio.com [resources.novusbio.com]
The Enduring Advantages of Irreversible Proteasome Inhibition by Lactacystin: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of proteasome inhibitors, understanding the nuances of each compound is paramount. This guide provides a detailed comparison of lactacystin, a pioneering irreversible proteasome inhibitor, with other commonly used alternatives, supported by experimental data and protocols.
This compound, originally isolated from Streptomyces, has solidified its place as a cornerstone tool in cellular biology and a benchmark for inhibitor design. Its key advantage lies in its irreversible mechanism of action, offering distinct benefits over reversible inhibitors for specific research applications. This guide will delve into these advantages, presenting a comparative analysis with the reversible inhibitors MG132 and bortezomib.
Mechanism of Action: The Irreversible Bond
This compound acts as a prodrug, spontaneously converting to its active form, clasto-lactacystin β-lactone (also known as omuralide), in aqueous solutions and within cells.[1][2] This highly reactive β-lactone then covalently modifies the N-terminal threonine residue of the catalytic β-subunits of the 20S proteasome.[3][4] This covalent bond leads to the irreversible inactivation of the proteasome's chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities, albeit at different rates.[3] This irreversible inhibition provides a stable and prolonged suppression of proteasome function, a feature that is highly advantageous for studying the long-term consequences of proteasome blockade.
Comparative Efficacy: A Quantitative Look
The potency of proteasome inhibitors is typically assessed by their half-maximal inhibitory concentration (IC50) against the different catalytic activities of the proteasome and their effect on cell viability. The following tables summarize available data for this compound, MG132, and bortezomib.
Table 1: Inhibition of Proteasome Catalytic Activities (IC50 Values)
| Inhibitor | Target | Chymotrypsin-Like (CT-L) | Trypsin-Like (T-L) | Caspase-Like (C-L) | Citation(s) |
| This compound | 20S Proteasome | 4.8 µM | - | - | [3][5] |
| MG132 | 20S Proteasome | 100 nM | - | - | [3][6] |
| Bortezomib | 20S Proteasome | 7.9 ± 0.5 nM | 590 ± 67 nM | 53 ± 10 nM | [4] |
Note: Direct comparative IC50 values for all three activities for this compound are not consistently reported in a single source. The primary target of this compound's active form is the chymotrypsin-like activity.
Table 2: Cell Viability Inhibition (IC50 Values in Various Cell Lines)
| Inhibitor | Cell Line | IC50 | Citation(s) |
| This compound | C6 glioma | 10 µM (24h) | [5] |
| Oligodendroglial cells | >1 µM (viability increased at lower concentrations) | [7] | |
| MG132 | C6 glioma | 18.5 µmol/L (24h) | [8] |
| Bortezomib | Multiple Myeloma cell lines | 3-20 nM | [1] |
| Breast Cancer cell lines | 4 nM - 1 µM | [9][10] |
The Advantages of Irreversibility
The irreversible nature of this compound's inhibition offers several distinct advantages for researchers:
-
Prolonged and Stable Inhibition: Unlike reversible inhibitors, where the inhibitory effect can diminish as the compound is metabolized or diffuses out of the cell, this compound's covalent modification ensures a sustained blockade of proteasome activity. This is crucial for long-term studies investigating the downstream consequences of proteasome inhibition, such as changes in gene expression, protein accumulation, and cell fate decisions.[6][11]
-
Precise Temporal Control: The irreversible binding allows for a "pulse-chase" type of experimental design. A short exposure to this compound is sufficient to permanently inactivate the existing proteasome population. Researchers can then wash out the compound and observe the cellular recovery processes, which are dependent on the synthesis of new proteasome subunits. This provides a clear temporal window to study the dynamics of proteasome-dependent pathways.
-
Reduced Ambiguity in Target Engagement: With reversible inhibitors, the degree of target engagement can be influenced by factors such as inhibitor concentration, cell density, and incubation time, leading to potential variability. The covalent nature of this compound's binding provides a more definitive and less ambiguous measure of target inhibition within a cellular context.[11]
Specificity and Off-Target Effects
While highly specific for the proteasome, no inhibitor is entirely without off-target effects.
-
This compound: It is considered more specific than peptide aldehydes like MG132 and does not inhibit serine or cysteine proteases.[4] However, at higher concentrations, it has been reported to inhibit the lysosomal enzyme cathepsin A and tripeptidyl peptidase II.[5][12][13]
-
MG132: This peptide aldehyde is known to inhibit other proteases, notably calpains.[6][14] This lack of specificity can complicate the interpretation of experimental results, as the observed cellular effects may not be solely due to proteasome inhibition.
-
Bortezomib: While a potent and selective proteasome inhibitor, off-target effects have been reported, including the inhibition of the serine protease HtrA2/Omi, which may contribute to its neurotoxic side effects.[15]
Experimental Protocols
To facilitate the comparative analysis of these inhibitors, detailed protocols for key experiments are provided below.
Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Proteasome inhibitors (this compound, MG132, Bortezomib)
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysis: Culture and treat cells with the desired concentrations of inhibitors for the specified time. Harvest and lyse the cells in ice-cold Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well. Bring the total volume to 100 µL with Assay Buffer.
-
Substrate Addition: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 50-100 µM) to each well.
-
Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the fluorescence kinetically over 30-60 minutes (Excitation: ~380 nm, Emission: ~460 nm).
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample. Normalize the activity to the untreated control.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
Proteasome inhibitors
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of each proteasome inhibitor for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the IC50 value for each inhibitor.[16][17][18]
Western Blot for Ubiquitinated Proteins
This protocol allows for the detection of the accumulation of polyubiquitinated proteins, a hallmark of proteasome inhibition.
Materials:
-
Cells of interest
-
Proteasome inhibitors
-
RIPA buffer with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Protein quantification assay
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin (e.g., P4D1 or FK2)
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with inhibitors, then lyse in RIPA buffer containing deubiquitinase inhibitors to preserve ubiquitin chains.
-
Protein Quantification and Sample Preparation: Quantify protein concentration and prepare lysates for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-ubiquitin antibody overnight at 4°C.
-
Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.[13][19]
Signaling Pathways and Logical Relationships
Proteasome inhibition impacts numerous cellular signaling pathways, primarily by preventing the degradation of key regulatory proteins. One of the most well-studied is the NF-κB pathway.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Proteasome inhibitors like this compound block the degradation of IκB, thereby preventing NF-κB activation. This mechanism underlies many of the anti-inflammatory and anti-cancer effects of these compounds.[20]
Conclusion
This compound's irreversible mode of action provides a powerful and reliable tool for studying the ubiquitin-proteasome system. Its prolonged and stable inhibition, coupled with high specificity, makes it an invaluable reagent for a wide range of cellular and molecular biology research. While reversible inhibitors like MG132 and bortezomib have their own applications, particularly in contexts where transient inhibition is desired, the enduring advantages of this compound's irreversible blockade ensure its continued relevance in the toolkit of researchers investigating the intricate roles of protein degradation in health and disease. The choice of inhibitor should ultimately be guided by the specific experimental question and the desired duration and nature of proteasome inhibition.
References
- 1. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MG-132 | Cell Signaling Technology [cellsignal.com]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of the Proteasome by this compound Enhances Oligodendroglial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. ubiqbio.com [ubiqbio.com]
- 12. MG132 - Wikipedia [en.wikipedia.org]
- 13. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proteasome Inhibitors [labome.com]
- 15. Bortezomib, proteasome inhibitor (CAS 179324-69-7) | Abcam [abcam.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. Combination of Proteasomal Inhibitors this compound and MG132 Induced Synergistic Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Lactacystin: A Potent Proteasome Inhibitor with Off-Target Effects on Other Proteases
For Immediate Release
This guide provides a comprehensive comparison of Lactacystin's inhibitory activity against its primary target, the proteasome, and other classes of proteases. Experimental data is presented to offer researchers, scientists, and drug development professionals a clear understanding of this compound's selectivity profile. Detailed experimental protocols and illustrative diagrams are included to support the replication and further investigation of these findings.
Executive Summary
This compound is a well-established, potent, and irreversible inhibitor of the 20S proteasome, a critical cellular component for protein degradation. It functions as a prodrug, spontaneously converting to its active form, clasto-Lactacystin β-lactone, which covalently modifies the active site N-terminal threonine of the proteasome's catalytic β-subunits. While highly selective for the proteasome, evidence indicates that this compound can also inhibit other proteases, most notably the lysosomal protease Cathepsin A and, to a lesser extent, Tripeptidyl-peptidase II. This guide delves into the quantitative specifics of this cross-reactivity, providing valuable data for interpreting experimental results and considering its therapeutic applications.
Comparative Inhibitory Activity of this compound
The following table summarizes the inhibitory concentrations of this compound and its active metabolite, clasto-Lactacystin β-lactone, against various proteases. This data highlights the compound's potent activity against the proteasome and its differential effects on other protease families.
| Target Protease | Inhibitor | IC50 / % Inhibition | Reference(s) |
| 20S Proteasome | This compound | 4.8 µM | [1][2][3][4] |
| 20S Proteasome | This compound | 70 nM | |
| 20S Proteasome | clasto-Lactacystin β-lactone | 50 nM | |
| Cathepsin A-like enzyme | This compound | Almost complete inhibition at 1-5 µM | [5] |
| Cathepsin A | clasto-Lactacystin β-lactone | ~50% inhibition at 1 µM | [6] |
| Tripeptidyl-peptidase II | This compound | ~50% inhibition at 10 µM | [7] |
| Calpains | This compound | No significant inhibition reported |
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Proteasome Chymotrypsin-Like Activity Assay
This protocol is designed to measure the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT
-
Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin), 10 mM stock in DMSO
-
This compound (or other inhibitor) stock solution in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare the reaction mixture in the wells of the 96-well plate. For each reaction, add:
-
80 µL of Assay Buffer
-
10 µL of purified 20S proteasome (final concentration e.g., 1-5 nM)
-
5 µL of this compound at various concentrations (or DMSO for control)
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.
-
Initiate the reaction by adding 5 µL of Suc-LLVY-AMC substrate to each well (final concentration e.g., 100 µM).
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
The rate of increase in fluorescence is proportional to the proteasome activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cathepsin A Activity Assay
This protocol describes a two-step assay to measure the carboxypeptidase activity of Cathepsin A using the substrate Z-Phe-Leu.
Materials:
-
Purified Cathepsin A or cell lysate containing Cathepsin A
-
Assay Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5
-
Substrate: Z-Phe-Leu (N-Carbobenzoxy-L-phenylalanyl-L-leucine), stock solution in a suitable solvent
-
This compound (or its active form) stock solution
-
Trinitrobenzene sulfonate (TNBS) solution
-
Quenching solution (e.g., 1 M HCl)
-
96-well clear microplate
-
Spectrophotometer (absorbance at 340 nm)
Procedure:
-
In a microcentrifuge tube, pre-incubate the enzyme (purified Cathepsin A or cell lysate) with various concentrations of this compound in Assay Buffer for a specified time (e.g., 30 minutes) at 37°C. A control with no inhibitor should be included.
-
Initiate the enzymatic reaction by adding the Z-Phe-Leu substrate to a final concentration of, for example, 1 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution.
-
To quantify the liberated Leucine, transfer an aliquot of the reaction mixture to a new well in a 96-well plate.
-
Add the TNBS solution and incubate at room temperature to allow for the colorimetric reaction to develop.
-
Measure the absorbance at 340 nm using a spectrophotometer.
-
The absorbance is proportional to the amount of Leucine released, which reflects the Cathepsin A activity.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Calpain Activity Assay
This protocol outlines a method to measure calpain activity using a fluorogenic substrate.
Materials:
-
Cell or tissue lysate containing calpains
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT, and 5 mM CaCl2 (for activation)
-
Fluorogenic Substrate: Suc-LLVY-AMC or a specific calpain substrate like Ac-LLY-AFC, 10 mM stock in DMSO
-
This compound stock solution in DMSO
-
Calpain specific inhibitor (e.g., Calpeptin or ALLN) as a positive control for inhibition
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~400 nm, Emission: ~505 nm, depending on the substrate)
Procedure:
-
Prepare cell or tissue lysates in a buffer that maintains calpain integrity.
-
In a 96-well plate, add the following to each well:
-
Cell lysate (containing a specific amount of protein, e.g., 20-50 µg)
-
This compound at various concentrations (or DMSO for control)
-
Assay Buffer to a final volume of 90 µL
-
-
Include a positive control for inhibition by adding a known calpain inhibitor.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.
-
The rate of fluorescence increase is proportional to calpain activity.
-
Compare the activity in the presence of this compound to the control to determine any inhibitory effect.
Conclusion
This compound remains a cornerstone tool for studying the ubiquitin-proteasome system due to its high potency and selectivity. However, researchers should be cognizant of its potential off-target effects, particularly on Cathepsin A, especially when used at higher concentrations. The data and protocols presented in this guide are intended to aid in the design of more precise experiments and the accurate interpretation of their outcomes. Further studies employing broad protease panel screening would be beneficial to fully elucidate the selectivity profile of this compound and its derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound, a specific inhibitor of the proteasome, inhibits human platelet lysosomal cathepsin A-like enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits cathepsin A activity in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Selective Proteasome Inhibitors this compound and Epoxomicin Can Be Used to Either Up- or Down-Regulate Antigen Presentation at Nontoxic Doses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Proteasome Inhibitors: Lactacystin vs. Bortezomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, side-by-side comparison of Lactacystin and Bortezomib, two pivotal inhibitors of the ubiquitin-proteasome system (UPS). While both target the proteasome, their distinct chemical properties, mechanisms of action, and applications position them uniquely in research and clinical settings. This document synthesizes experimental data to offer an objective performance comparison, complete with detailed methodologies for key assays.
Mechanism of Action: Targeting the Cell's Protein Degradation Machinery
Both this compound and Bortezomib function by inhibiting the 26S proteasome, a multi-catalytic protease complex responsible for degrading the majority of intracellular proteins. This inhibition disrupts cellular homeostasis, leading to the accumulation of regulatory proteins, cell cycle arrest, and ultimately, apoptosis.
-
This compound : A natural product derived from Streptomyces, this compound is an irreversible proteasome inhibitor.[1][2] In aqueous solutions, it converts to its active form, clasto-lactacystin β-lactone, which covalently binds to the N-terminal threonine residue of the proteasome's catalytic β-subunits.[2][3] This binding is highly specific and effectively inhibits all three major proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like.[1][4]
-
Bortezomib (Velcade®) : A synthetic dipeptide boronic acid, Bortezomib is a reversible inhibitor.[5] The boron atom in its structure forms a stable but reversible complex with the active site N-terminal threonine of the β5 subunit, primarily inhibiting the chymotrypsin-like activity of the proteasome.[6] This targeted inhibition has proven effective in treating certain cancers, particularly multiple myeloma.[7][8]
Caption: Inhibition points of this compound and Bortezomib in the Ubiquitin-Proteasome System.
Performance Comparison: A Data-Driven Overview
The following tables summarize the key properties and experimentally determined efficacy of this compound and Bortezomib.
Table 1: General Properties and Specificity
| Feature | This compound | Bortezomib |
| Class | Natural Product (from Streptomyces) | Dipeptide Boronic Acid (Synthetic) |
| Inhibition | Irreversible[1] | Reversible[5] |
| Primary Target | β1, β2, and β5 subunits[4] | β5 (chymotrypsin-like) subunit[6] |
| Specificity | Highly specific to the proteasome[1] | Potent for proteasome; some off-target activity on serine proteases |
| Active Form | clasto-Lactacystin β-lactone[3] | Bortezomib |
| Primary Use | Preclinical research tool | FDA-approved for multiple myeloma and mantle cell lymphoma[7][8] |
Table 2: Comparative Efficacy (IC₅₀ Values)
IC₅₀ values represent the concentration of an inhibitor required to reduce a given biological activity by 50%. These values can vary significantly based on the cell line and assay conditions.
| Cell Line | This compound (IC₅₀) | Bortezomib (IC₅₀) | Reference |
| General (Proteasome) | ~4.8 µM | - | [1] |
| C6 (Rat Glioma) | ~10 µM (proliferation) | - | [9] |
| Mouse Myeloma Lines | - | 22 - 32 nM (viability) | [10] |
| Human Myeloma Lines | - | ~5 nM (viability) | [11] |
Key Experimental Protocols and Data
Evaluating the efficacy of proteasome inhibitors relies on a set of standardized in vitro assays. Below are detailed protocols for three fundamental experiments.
Proteasome Activity Assay (Fluorometric)
This assay quantifies the chymotrypsin-like activity of the proteasome in cell lysates.
Principle: A fluorogenic peptide substrate (e.g., Suc-LLVY-AMC) is cleaved by the active proteasome, releasing a fluorescent aminomethylcoumarin (AMC) group. The rate of fluorescence increase is directly proportional to the proteasome's enzymatic activity.[12][13]
Caption: Experimental workflow for a fluorometric proteasome activity assay.
Detailed Protocol:
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., containing 0.5% NP-40) on ice. Crucially, do not add broad-spectrum protease inhibitors , as this will interfere with the assay. Centrifuge to pellet debris and collect the supernatant.[14]
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the BCA assay.[13][15]
-
Assay Setup: In a 96-well opaque plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to paired wells.
-
Inhibitor Control: To one well of each pair, add a known proteasome inhibitor (e.g., MG-132) to determine non-proteasome background activity. To the other well, add an equal volume of assay buffer.[14][16]
-
Substrate Addition: Add the proteasome substrate (e.g., Suc-LLVY-AMC in DMSO, final concentration ~20-50 µM) to all wells.[12]
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure fluorescence kinetics (Excitation: ~350 nm, Emission: ~440 nm) over 30-60 minutes.[14][16]
-
Data Analysis: Calculate the rate of AMC release (RFU/min). Proteasome-specific activity is determined by subtracting the rate of the inhibitor-treated sample from the rate of the untreated sample.
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability following treatment with an inhibitor.
Principle: The mitochondrial dehydrogenases of viable, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[17] The amount of formazan produced, quantified by measuring absorbance after solubilization, is proportional to the number of living cells.[18]
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or Bortezomib for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[17][19]
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 550-600 nm using a microplate reader.[17]
-
Data Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value.
Apoptosis Detection by Western Blot
This method detects the presence of key protein markers of apoptosis that are activated downstream of proteasome inhibition.
Principle: Apoptosis is executed by a cascade of proteases called caspases. Initiator caspases activate executioner caspases (like caspase-3) through cleavage. Active caspase-3 then cleaves key cellular substrates, including PARP-1 (Poly (ADP-ribose) polymerase-1). Western blotting can detect the cleaved (active) forms of these proteins, which are hallmarks of apoptosis.[21][22]
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound or Bortezomib. Harvest both adherent and floating cells to include the apoptotic population.[23] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) in Laemmli buffer and separate them by size on a polyacrylamide gel (SDS-PAGE).[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target of interest (e.g., anti-cleaved Caspase-3 or anti-cleaved PARP).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
-
Analysis: The presence of bands corresponding to the molecular weight of the cleaved proteins (e.g., 17/19 kDa for cleaved Caspase-3, 89 kDa for cleaved PARP) confirms the induction of apoptosis.[21]
Summary and Concluding Remarks
This compound and Bortezomib are both powerful tools for studying and manipulating the ubiquitin-proteasome system, but their applications are distinct.
-
This compound stands out as a premier research tool . Its irreversible and broad inhibition of all three catalytic proteasome activities makes it ideal for experiments requiring complete and sustained shutdown of the proteasome to study downstream cellular processes.[1][4] Its high specificity minimizes off-target effects, ensuring that observed outcomes are directly linked to proteasome inhibition.[1]
-
Bortezomib represents a landmark achievement in clinical drug development . Its reversible nature and targeted inhibition of the chymotrypsin-like activity provide a therapeutic window, allowing for efficacy against cancer cells while managing toxicity in patients.[5][8] However, researchers using Bortezomib should be aware of its potential for off-target effects and the well-documented mechanisms of clinical resistance, such as mutations in the PSMB5 gene.[5][24][25]
For drug development professionals, this compound serves as an excellent benchmark compound for screening new proteasome inhibitors, while Bortezomib provides a clinically relevant comparator and a model for understanding the challenges of resistance and toxicity in targeted cancer therapy. The choice between these two inhibitors ultimately depends on the specific goals of the experiment or clinical application.
References
- 1. This compound: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a proteasome inhibitor: discovery and its application in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic studies on the inactivation of the proteasome by this compound in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The resistance mechanisms of proteasome inhibitor bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]
- 13. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cancernetwork.com [cancernetwork.com]
- 25. ashpublications.org [ashpublications.org]
Safety Operating Guide
Personal protective equipment for handling Lactacystin
Lactacystin, a potent and selective proteasome inhibitor, is a valuable tool for researchers in cell biology and drug development.[1] While it is not classified as a hazardous substance, adhering to best practices in laboratory safety is crucial to ensure the well-being of personnel and the integrity of experiments.[2] This guide provides essential, immediate safety and logistical information for handling this compound.
Personal Protective Equipment (PPE)
Proper selection and use of PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment | Specifications & Rationale |
| Eye/Face Protection | Safety glasses with side shields or safety goggles | Required for all procedures involving this compound to protect against splashes.[3][4] |
| Face shield | Recommended when there is a significant risk of splashing, such as when handling larger quantities or preparing stock solutions.[5] | |
| Hand Protection | Disposable nitrile gloves | Provide a sufficient barrier for incidental contact.[3] It is good practice to double-glove when handling the pure compound or concentrated solutions. |
| Body Protection | Laboratory coat | Standard lab coats are necessary to protect skin and clothing from potential contamination.[5] |
| Respiratory Protection | Not generally required | As this compound is a non-volatile solid, respiratory protection is not typically needed.[2] If there is a potential for aerosolization, work should be conducted in a fume hood. |
Safe Handling and Operational Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[6][7] The recommended storage temperature is often -20°C.[7]
-
Keep the container tightly closed to prevent contamination.[6]
Preparation of Solutions:
-
All handling of the solid compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation risk.[8]
-
Wear all recommended PPE, including a lab coat, safety glasses, and nitrile gloves.
-
When preparing stock solutions, slowly add the solvent to the this compound powder to avoid generating dust.
-
Stock solutions can be stored at -20°C and should be protected from light.[9]
Experimental Use:
-
Clearly label all solutions containing this compound.
-
When using this compound in cell culture or other experiments, handle all materials within a biological safety cabinet to maintain sterility and prevent exposure.
-
After use, decontaminate all work surfaces with an appropriate cleaning agent.
Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the nature and extent of the spill.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing a lab coat, safety goggles, and double nitrile gloves.
-
Contain and Clean:
-
For a solid spill , gently cover the powder with a damp paper towel to avoid creating dust.[7] Carefully scoop the material into a sealable container.
-
For a liquid spill , absorb the solution with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the used absorbent material into a sealable container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a final rinse with water.[10]
-
Dispose: Label the sealed container as "this compound Waste" and dispose of it according to your institution's chemical waste procedures.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[11]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[6]
Caption: Workflow for responding to a this compound spill.
Disposal Plan
All waste materials containing this compound, including empty containers, contaminated gloves, and absorbent materials, should be disposed of as chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled waste container.
-
Sharps: Any needles or other sharps used to handle this compound solutions should be disposed of in a designated sharps container.
Do not dispose of this compound waste down the drain or in the regular trash.[6] All disposal must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. stemcell.com [stemcell.com]
- 11. s3.amazonaws.com [s3.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
